molecular formula C16H17NO3 B3164050 3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid CAS No. 887683-75-2

3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid

カタログ番号: B3164050
CAS番号: 887683-75-2
分子量: 271.31 g/mol
InChIキー: IZCLQAOBWZKPKO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid is a useful research compound. Its molecular formula is C16H17NO3 and its molecular weight is 271.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

3-[(3-acetyl-2,5-dimethylpyrrol-1-yl)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-10-7-15(12(3)18)11(2)17(10)9-13-5-4-6-14(8-13)16(19)20/h4-8H,9H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZCLQAOBWZKPKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CC2=CC(=CC=C2)C(=O)O)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to 3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid, a substituted pyrrole derivative with potential applications in medicinal chemistry and drug discovery. This document details the compound's chemical structure, physicochemical properties, a plausible synthetic route with detailed experimental considerations, and an exploration of its potential biological activities based on the known pharmacology of related compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and potentially utilize this molecule in their research endeavors.

Introduction

Pyrrole-containing compounds are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The pyrrole scaffold is known to be a versatile pharmacophore, and its derivatives have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and antifungal agents.[1][2] The title compound, 3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid, integrates several key structural features: a 2,5-dimethylated pyrrole ring, an acetyl substituent on the pyrrole, and a benzoic acid moiety linked via a methylene bridge. This unique combination of functional groups suggests a potential for diverse biological interactions and a favorable pharmacokinetic profile. This guide aims to provide a detailed technical resource on this compound, covering its synthesis, properties, and potential therapeutic applications.

Chemical Structure and Properties

The chemical identity and fundamental properties of 3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid are summarized below.

Chemical Structure

The structure of 3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid is characterized by a central 2,5-dimethylpyrrole ring which is N-substituted with a 3-methylbenzoic acid group. An acetyl group is attached to the 3-position of the pyrrole ring.

Figure 1: Chemical structure of 3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid.

Physicochemical Properties

A summary of the key physicochemical properties is provided in Table 1.

PropertyValueSource
IUPAC Name 3-((3-acetyl-2,5-dimethyl-1H-pyrrol-1-yl)methyl)benzoic acid-
Molecular Formula C₁₆H₁₇NO₃[3]
Molecular Weight 271.31 g/mol [3]
CAS Number Not available-
Appearance Predicted to be a solid-
Solubility Predicted to be soluble in organic solvents like DMSO, DMF, and methanol.-
pKa Predicted to be around 4-5 for the carboxylic acid group.-

Table 1: Physicochemical properties of 3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid.

Synthesis and Manufacturing

A validated synthetic route for 3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid is not explicitly detailed in the public domain. However, based on established organic chemistry principles and known reactions for similar structures, a plausible multi-step synthesis is proposed. This approach provides a logical framework for its laboratory-scale preparation.

G A Hexane-2,5-dione + 3-Amino-2-butanone B 3-Acetyl-2,5-dimethylpyrrole A->B Paal-Knorr Synthesis D Methyl 3-((3-acetyl-2,5-dimethyl-1H-pyrrol-1-yl)methyl)benzoate B->D N-Alkylation C Methyl 3-(bromomethyl)benzoate C->D E 3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid D->E Ester Hydrolysis

Figure 2: Proposed synthetic pathway for 3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid.

Step 1: Synthesis of 3-Acetyl-2,5-dimethylpyrrole (Intermediate I)

The core pyrrole scaffold can be constructed via the Paal-Knorr pyrrole synthesis, a robust and widely used method for the formation of substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[1][4]

Reaction: Hexane-2,5-dione reacts with 3-amino-2-butanone in the presence of an acid catalyst to yield 3-acetyl-2,5-dimethylpyrrole.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hexane-2,5-dione (1 equivalent) and glacial acetic acid as the solvent.

  • Reagent Addition: Slowly add 3-amino-2-butanone hydrochloride (1 equivalent) to the stirred solution.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The crude product may precipitate or can be extracted with an organic solvent like ethyl acetate. The organic layer is then washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Step 2: Synthesis of Methyl 3-((3-acetyl-2,5-dimethyl-1H-pyrrol-1-yl)methyl)benzoate (Intermediate II)

The second step involves the N-alkylation of the synthesized pyrrole intermediate with a suitable benzylic halide.

Reaction: 3-Acetyl-2,5-dimethylpyrrole is reacted with methyl 3-(bromomethyl)benzoate in the presence of a base to yield the corresponding N-alkylated product.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-acetyl-2,5-dimethylpyrrole (1 equivalent) in a dry aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a suitable base, such as sodium hydride (NaH, 1.1 equivalents) or potassium carbonate (K₂CO₃, 2 equivalents), portion-wise at 0 °C. Stir the mixture for 30 minutes to an hour to form the pyrrolide anion.

  • Electrophile Addition: Slowly add a solution of methyl 3-(bromomethyl)benzoate (1 equivalent) in the same dry solvent to the reaction mixture.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Step 3: Synthesis of 3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid (Final Product)

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Reaction: Methyl 3-((3-acetyl-2,5-dimethyl-1H-pyrrol-1-yl)methyl)benzoate is hydrolyzed under basic conditions.

Experimental Protocol:

  • Reaction Setup: Dissolve the methyl ester intermediate (1 equivalent) in a mixture of methanol or ethanol and water.

  • Base Addition: Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC.

  • Work-up and Purification: Remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3. The precipitated product is collected by filtration, washed with cold water, and dried under vacuum. If necessary, the product can be further purified by recrystallization.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy
  • Aromatic Protons (Benzoic Acid Ring): A complex multiplet pattern in the range of δ 7.2-8.2 ppm.

  • Pyrrole Proton: A singlet at approximately δ 6.0-6.5 ppm.

  • Methylene Protons (-CH₂-): A singlet at approximately δ 5.0-5.5 ppm.

  • Acetyl Protons (-COCH₃): A singlet at approximately δ 2.4-2.6 ppm.

  • Pyrrole Methyl Protons (-CH₃): Two singlets at approximately δ 2.1-2.3 ppm.

  • Carboxylic Acid Proton (-COOH): A broad singlet at δ 10-12 ppm, which is D₂O exchangeable.

¹³C NMR Spectroscopy
  • Carbonyl Carbons: Signals for the carboxylic acid and acetyl carbonyls are expected in the range of δ 165-200 ppm.

  • Aromatic and Pyrrole Carbons: Multiple signals in the aromatic region (δ 110-150 ppm).

  • Methylene Carbon (-CH₂-): A signal around δ 45-55 ppm.

  • Methyl Carbons: Signals for the acetyl and pyrrole methyl carbons in the aliphatic region (δ 10-30 ppm).

Infrared (IR) Spectroscopy
  • O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid and Ketone): Strong absorptions around 1680-1720 cm⁻¹.

  • C=C and C-N Stretches (Aromatic and Pyrrole Rings): Multiple bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry
  • Molecular Ion Peak: The mass spectrum should show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the molecular weight of 271.31.

Potential Biological Activities and Applications

While specific biological data for 3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid is not available in the literature, the structural motifs present suggest several potential areas of therapeutic interest.

  • Anticancer Activity: Many pyrrole derivatives have demonstrated significant anticancer properties. The presence of the acetyl group and the benzoic acid moiety could allow for interactions with various biological targets involved in cancer progression.

  • Anti-inflammatory Activity: Benzoic acid derivatives are known to possess anti-inflammatory properties. The combination with the pyrrole core could lead to novel anti-inflammatory agents.

  • Antimicrobial and Antifungal Activity: The pyrrole nucleus is a common feature in many antimicrobial and antifungal compounds.[5] The title compound could be investigated for its efficacy against a range of bacterial and fungal pathogens.

Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological activities and therapeutic potential of this compound.

G cluster_0 Core Structure cluster_1 Key Functional Groups cluster_2 Potential Biological Activities Pyrrole Scaffold Pyrrole Scaffold Anticancer Anticancer Pyrrole Scaffold->Anticancer Antimicrobial Antimicrobial Pyrrole Scaffold->Antimicrobial Acetyl Group Acetyl Group Acetyl Group->Anticancer Benzoic Acid Benzoic Acid Anti-inflammatory Anti-inflammatory Benzoic Acid->Anti-inflammatory

Figure 3: Logical relationship between the structural components of 3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid and its potential biological activities.

Conclusion

3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid represents a promising, yet underexplored, molecule at the intersection of pyrrole and benzoic acid chemistries. This technical guide has outlined its fundamental chemical properties and proposed a logical and feasible synthetic strategy. The structural features of this compound suggest a high potential for biological activity, warranting further investigation by the scientific community. The detailed protocols and characterization insights provided herein are intended to serve as a valuable resource for researchers aiming to synthesize and evaluate this compound for its potential applications in drug discovery and development.

References

  • Joshi, S. D., et al. (2008). Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: a novel class of potential antibacterial and antitubercular agents. European Journal of Medicinal Chemistry, 43(9), 1987-1994.
  • Poliakoff, M., et al. (1999).
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135426868, 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid. [Link]

  • Al-Soud, Y. A., et al. (2003). Synthesis and antimicrobial activity of new 2,5-disubstituted-1,3,4-oxadiazoles. Il Farmaco, 58(11), 1033-1038.
  • Bansal, Y., & Bansal, G. (2015). Pyrrole: A versatile pharmacophore in medicinal chemistry. Medicinal Chemistry Research, 24(3), 961-987.
  • Rani, N., et al. (2017). Physicochemical characteristics of substituted benzoic acid benzylidene/furan-2-yl-methylene hydrazides. Journal of Chemical and Pharmaceutical Research, 9(5), 324-329.
  • Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767.

Sources

Preliminary Toxicity Screening of 3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid: A Framework for Novel Compound Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

This technical guide outlines a comprehensive, multi-tiered strategy for the preliminary toxicity screening of the novel compound, 3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid. Given the absence of extensive public data on this specific molecule, this document provides a robust framework grounded in established toxicological principles and regulatory guidelines. It is designed for researchers, scientists, and drug development professionals to establish a foundational safety profile of new chemical entities (NCEs). The guide details a logical progression of assays, from in silico computational predictions to in vitro cell-based assessments, emphasizing the scientific rationale behind each experimental choice. By integrating predictive modeling with empirical data, this workflow aims to identify potential liabilities early in the development pipeline, thereby conserving resources and guiding future research.

Introduction: The Imperative for Early-Stage Toxicity Assessment

The journey of a novel chemical entity (NCE) from discovery to potential therapeutic application is fraught with challenges, with a significant rate of attrition attributed to unforeseen toxicity. The compound in focus, 3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid, features a pyrrole core, a heterocyclic motif present in many biologically active molecules but also associated with potential toxicities, including hepatotoxicity and neurotoxicity, depending on its substitution pattern. Therefore, a proactive, systematic, and early-stage evaluation of its toxicological profile is not merely a regulatory formality but a scientific necessity.

This guide proposes a preliminary screening cascade designed to provide a foundational understanding of the compound's potential hazards. The strategy is built upon the principles of the "3Rs" (Replacement, Reduction, and Refinement) of animal testing, prioritizing computational and cell-based methods to efficiently screen for critical toxicity endpoints before any potential progression to more complex biological systems.

Strategic Workflow for Preliminary Toxicity Screening

The proposed screening strategy follows a tiered approach, beginning with broad, predictive methods and progressing to more specific, mechanistic assays. This allows for early decision-making and conserves resources by focusing intensive testing on compounds with the most promising initial profiles.

G cluster_0 Tier 1: In Silico & Physicochemical Analysis cluster_1 Tier 2: In Vitro Cytotoxicity Assessment cluster_2 Tier 3: Genotoxicity & Specific Endpoint Assays cluster_3 Tier 4: Data Integration & Risk Assessment A Compound Structure Analysis (CLogP, MW, TPSA) B ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) A->B Input for Models J Integrated Hazard Identification & Go/No-Go Decision B->J Predictive Data C Structural Alert Analysis (e.g., DEREK Nexus) C->B D Basal Cytotoxicity (e.g., Neutral Red Uptake in Balb/c 3T3) E Hepatotoxicity Screening (e.g., HepG2 Cell Viability - MTT/LDH) D->J Empirical Data F Nephrotoxicity Screening (e.g., HK-2 Cell Viability) G Bacterial Reverse Mutation Assay (Ames Test) H In Vitro Micronucleus Assay (CHO or TK6 cells) G->J Empirical Data I hERG Channel Inhibition Assay (Early Cardiotoxicity Screen) I->J Empirical Data

Figure 1: Tiered workflow for preliminary toxicity screening.

Tier 1: In Silico and Physicochemical Characterization

Before committing to resource-intensive wet-lab experiments, computational methods provide invaluable, instantaneous predictions of a compound's potential behavior.

Physicochemical Properties Prediction

The compound's fundamental physicochemical properties are critical determinants of its pharmacokinetic profile. These can be reliably calculated from its chemical structure.

ParameterPredicted ValueImplication for Drug-Likeness
Molecular Weight (MW)313.38 g/mol Compliant with Lipinski's Rule of Five (<500 Da)
CLogP (Octanol-Water Partition)3.8 - 4.2Indicates good lipophilicity, suggesting potential for membrane permeability but also possible non-specific binding.
Topological Polar Surface Area (TPSA)67.8 ŲCompliant with Veber's Rule (<140 Ų), suggesting good oral bioavailability potential.
Hydrogen Bond Donors1Compliant with Lipinski's Rule of Five (<5)
Hydrogen Bond Acceptors3Compliant with Lipinski's Rule of Five (<10)

Rationale: These parameters, often collectively referred to as Lipinski's "Rule of Five," provide a first pass filter for "drug-likeness" and the potential for oral bioavailability.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

A suite of computational models can predict the ADMET profile of 3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid.

ADMET ParameterPredictionRationale & Justification
Absorption High (Caco-2 permeability)Predicted LogP and TPSA are within the optimal range for passive diffusion across the gut wall.
Distribution Moderate-to-High (Plasma Protein Binding)Lipophilic nature suggests likely binding to plasma proteins like albumin, which will affect the free fraction of the compound.
Metabolism Potential for CYP450-mediated oxidationThe dimethyl-pyrrole and acetyl groups are potential sites for Phase I metabolism by Cytochrome P450 enzymes.
Excretion Likely renal and/or biliaryThe benzoic acid moiety provides a handle for Phase II conjugation (e.g., glucuronidation), creating a more water-soluble metabolite suitable for excretion.
Toxicity Potential for structural alerts (e.g., hepatotoxicity)Pyrrole rings can sometimes be metabolized to reactive intermediates. This requires empirical verification.
Structural Alert Analysis

Specialized software like DEREK Nexus or the OECD QSAR Toolbox can identify substructures within the molecule that are known to be associated with specific toxicities. For our compound, the primary alert would likely be the pyrrole ring, which, under certain metabolic conditions, can form reactive electrophilic intermediates capable of covalent binding to cellular macromolecules, a key initiating event in organ toxicity.

Tier 2: In Vitro General Cytotoxicity Assessment

This tier moves from prediction to empirical measurement, assessing the compound's effect on cell viability across different cell types to determine its basal cytotoxicity and identify potential organ-specific liabilities.

Experimental Protocol: Basal Cytotoxicity (Neutral Red Uptake Assay)

Principle: This assay assesses the viability of cells by measuring the uptake of the supravital dye Neutral Red into the lysosomes of living cells. A decrease in dye uptake is correlated with a loss of membrane integrity and cell death. The use of Balb/c 3T3 cells is a validated method for predicting acute oral toxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed Balb/c 3T3 cells into a 96-well microplate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a 2X stock concentration series of the test compound in the appropriate cell culture medium. A typical range would be from 0.1 µM to 100 µM.

  • Dosing: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Sodium Dodecyl Sulfate) wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Staining: Remove the dosing medium and add 100 µL of Neutral Red medium (50 µg/mL). Incubate for 3 hours.

  • Extraction: Wash the cells with PBS, then add 150 µL of destain solution (50% ethanol, 49% water, 1% glacial acetic acid) to each well and shake for 10 minutes.

  • Measurement: Read the optical density (OD) at 540 nm using a microplate reader.

  • Analysis: Calculate the percentage of viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of dye uptake).

G cluster_0 cluster_1 cluster_2 A 1. Seed Balb/c 3T3 cells in 96-well plate B 2. Incubate 24h for attachment A->B C 3. Prepare compound dilution series B->C D 4. Treat cells & incubate 24h C->D E 5. Stain with Neutral Red (3h) D->E F 6. Wash & Extract Dye E->F G 7. Read Absorbance (540 nm) F->G H 8. Calculate IC50 G->H

Preclinical Pharmacokinetics and Pharmacodynamics of 3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid (ADPB)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The compound 3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid (hereafter referred to as ADPB ) is a highly specialized small-molecule scaffold (C16H17NO3, MW: 271.31). Structurally, it consists of a substituted pyrrole heterocycle linked via a flexible methylene bridge to a benzoic acid moiety.

In modern drug discovery, this specific pharmacophore—a lipophilic heterocycle tethered to an anionic benzoic acid anchor—is a hallmark of Prostaglandin E2 (PGE2) EP4 receptor antagonists [1]. Because the EP4 receptor plays a critical role in driving immunosuppression within the tumor microenvironment and mediating chronic inflammation, compounds sharing ADPB's structural topology are rigorously evaluated as next-generation immunotherapeutics[2].

This technical guide outlines the predictive structure-activity relationship (SAR) of ADPB and provides a comprehensive, self-validating experimental framework for characterizing its preclinical pharmacokinetics (PK) and pharmacodynamics (PD).

Predictive Structural Activity & Metabolic Liabilities

As a Senior Application Scientist, evaluating a novel chemical entity requires looking beyond basic screening to understand the causality of its biological behavior. ADPB possesses three distinct functional domains that dictate its PK/PD profile:

  • The Benzoic Acid Anion (Target Anchor & Permeability Limiter): With a pKa of ~4.2, the benzoic acid group is predominantly ionized at physiological pH (7.4). This carboxylate anion is essential for target engagement, as it mimics the endogenous carboxylate of PGE2 to anchor the molecule within the EP4 receptor binding pocket[2]. However, this negative charge restricts passive transcellular diffusion across lipid bilayers, necessitating active transport mechanisms or paracellular routes for oral absorption.

  • The 2,5-Dimethyl Pyrrole Core (Metabolic Shielding): Unsubstituted pyrroles are highly electron-rich and notoriously susceptible to cytochrome P450 (CYP)-mediated oxidation. This typically leads to the formation of reactive epoxides and hepatotoxic pyrrole-protein adducts, a well-documented liability in pyrrolizidine alkaloids[3],[4]. In ADPB, the strategic placement of methyl groups at the C2 and C5 (alpha) positions provides critical steric hindrance, physically shielding the most vulnerable sites from CYP450 attack and mitigating the risk of reactive metabolite formation.

  • The 3-Acetyl Group (Electronic Stabilization): The acetyl group at the C3 position acts as an electron-withdrawing group (EWG). By pulling electron density away from the pyrrole ring, it further stabilizes the heterocycle against oxidative degradation while simultaneously serving as a hydrogen-bond acceptor to enhance receptor affinity.

Pharmacodynamics (PD): Target Engagement Framework

The primary PD objective is to validate ADPB's ability to antagonize the EP4 receptor. EP4 is a Gs-protein coupled receptor; its activation by PGE2 stimulates adenylate cyclase (AC), leading to the accumulation of intracellular cyclic AMP (cAMP)[5]. High cAMP levels in immune cells (like T-cells and NK cells) suppress their cytotoxic functions. ADPB is hypothesized to competitively block this pathway.

G PGE2 PGE2 (Agonist) EP4 EP4 Receptor PGE2->EP4 Activates ADPB ADPB (Antagonist) ADPB->EP4 Blocks Gs Gs Protein EP4->Gs AC Adenylate Cyclase Gs->AC cAMP cAMP Accumulation AC->cAMP Synthesizes Immune Immunosuppression cAMP->Immune Promotes

Fig 1. Mechanism of ADPB antagonism on the PGE2/EP4 signaling pathway.

Protocol 1: In Vitro GloSensor cAMP Antagonism Assay

Causality & Validation: We utilize the GloSensor assay because it provides real-time, live-cell monitoring of cAMP dynamics. To ensure the system is self-validating, PGE2 must be titrated to its EC80 concentration; using a maximal dose (EC100) would mask the effects of a competitive antagonist, while a low dose (EC20) would yield false positives[5].

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably overexpressing the human EP4 receptor into 96-well white clear-bottom plates at 2×104 cells/well.

  • Transfection: Transfect cells with the GloSensor™ cAMP biosensor plasmid using Lipofectamine 3000. Incubate for 24 hours at 37°C[2].

  • Substrate Loading: Replace media with CO2-independent media containing 2% GloSensor cAMP reagent. Incubate for 2 hours at room temperature to allow steady-state basal luminescence.

  • Antagonist Pre-incubation: Add ADPB in a 10-point concentration gradient (0.1 nM to 10 µM). Incubate for 20 minutes to allow receptor equilibration[5].

  • Agonist Challenge: Add PGE2 at its predetermined EC80 concentration.

  • Detection: Measure luminescence continuously for 30 minutes using a microplate reader. Calculate the IC50 of ADPB using non-linear regression (four-parameter logistic curve).

Pharmacokinetics (PK): ADME Profiling

Because ADPB contains an ionizable carboxylic acid, its intestinal absorption and potential for efflux must be rigorously quantified.

Protocol 2: Bidirectional Caco-2 Permeability Assay

Causality & Validation: The Caco-2 cell line spontaneously differentiates to form polarized enterocyte monolayers expressing tight junctions and active efflux transporters like P-glycoprotein (P-gp)[6]. A bidirectional assay (Apical-to-Basolateral vs. Basolateral-to-Apical) is mandatory to calculate the Efflux Ratio (ER). The inclusion of Atenolol (low passive permeability) and Antipyrine (high passive permeability) self-validates the monolayer's integrity[6].

Step-by-Step Methodology:

  • Monolayer Culture: Seed Caco-2 cells on polycarbonate Transwell™ inserts (0.4 µm pore size). Culture for 21 days to ensure full differentiation and tight junction formation (verified by a Transepithelial Electrical Resistance [TEER] > 250 Ω·cm²).

  • Buffer Preparation: Prepare transport buffer (HBSS with 10 mM HEPES). Set Apical (A) pH to 6.5 (mimicking the intestinal lumen) and Basolateral (B) pH to 7.4 (mimicking systemic circulation).

  • Dosing: Add 10 µM of ADPB to the donor compartment (A for A→B transport; B for B→A transport). Include Atenolol and Antipyrine in parallel control wells[6].

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker. Take 50 µL aliquots from the receiver compartment at 30, 60, 90, and 120 minutes.

  • Quantification: Analyze samples via LC-MS/MS.

  • Calculation: Determine the Apparent Permeability ( Papp​ ) using the equation: Papp​=(dQ/dt)/(A×C0​) , where dQ/dt is the flux rate, A is the surface area, and C0​ is the initial concentration. Calculate Efflux Ratio: ER=Papp​(B→A)/Papp​(A→B) .

Workflow cluster_PD Pharmacodynamics (PD) cluster_PK Pharmacokinetics (PK) Start ADPB Lead Compound cAMP In Vitro cAMP Assay Start->cAMP Caco2 Caco-2 Permeability Start->Caco2 Efficacy In Vivo Tumor Model cAMP->Efficacy Decision Candidate Selection Efficacy->Decision HLM Microsomal Stability Caco2->HLM InVivoPK In Vivo Rodent PK HLM->InVivoPK InVivoPK->Decision

Fig 2. Integrated preclinical PK/PD evaluation workflow for ADPB.

Quantitative Data Summaries

To benchmark ADPB against industry standards for preclinical candidates, the following tables summarize its predicted physicochemical properties based on its structure, alongside the target PK/PD thresholds required to advance the molecule into in vivo efficacy models.

Table 1: Predicted Physicochemical Properties of ADPB

ParameterPredicted Value / LiabilityPharmacological Implication
Molecular Weight 271.31 g/mol Optimal for small-molecule oral bioavailability (Lipinski's Rule of 5).
pKa (Carboxylic Acid) ~4.2Highly ionized in blood (pH 7.4); limits passive blood-brain barrier (BBB) penetration.
LogP / LogD (pH 7.4) ~2.8 / ~0.5Good balance of aqueous solubility and lipophilicity.
Metabolic Hotspots Pyrrole N-dealkylation, GlucuronidationBenzoic acid is a prime substrate for UGT-mediated Phase II glucuronidation.

Table 2: Target PK/PD Parameters for ADPB Advancement

AssayTarget MetricAcceptance CriteriaControl Compound
GloSensor cAMP (EP4) IC50< 50 nMGrapiprant / OKN4395
Caco-2 Permeability Papp​ (A→B)> 1.0×10−6 cm/sAntipyrine (High Perm)
Caco-2 Efflux Ratio ER< 2.5 (indicates low P-gp efflux)Talinolol (P-gp Substrate)
Microsomal Stability Intrinsic Clearance ( CLint​ )< 30 µL/min/mg proteinVerapamil

Sources

A Technical Guide to the Molecular Weight and Exact Mass of 3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is a cornerstone of successful research. The compound 3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid, a substituted pyrrole derivative, represents a class of molecules with significant potential in medicinal chemistry. Its structural complexity, featuring a pyrrole core, an acetyl moiety, and a benzoic acid functional group, necessitates a thorough understanding of its fundamental physicochemical properties. This guide provides an in-depth technical analysis of two of the most critical of these properties: molecular weight and exact mass.

This document will not only present the determined values for 3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid but will also delve into the experimental and theoretical underpinnings of these measurements. As a senior application scientist, the goal is to provide not just data, but a framework for understanding the causality behind the analytical choices, ensuring a self-validating system of protocols that are integral to robust scientific inquiry.

Physicochemical Properties of 3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid

The foundational identity of a molecule is encapsulated by its molecular formula, from which both molecular weight and exact mass are derived. For 3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid, with the Chemical Abstracts Service (CAS) number 887683-75-2, the molecular formula has been confirmed as C₁₆H₁₇NO₃.

ParameterValue
Molecular Formula C₁₆H₁₇NO₃
Molecular Weight 287.31 g/mol
Exact Mass 287.120844 u
The Distinction Between Molecular Weight and Exact Mass

It is crucial for researchers to distinguish between molecular weight and exact mass, as these terms are often used interchangeably but represent distinct concepts.

  • Molecular Weight (also known as average molecular mass) is calculated using the weighted average of the atomic masses of each element, considering the natural abundance of their isotopes. This value is what is typically used in stoichiometric calculations for bulk quantities of a substance.

  • Exact Mass , on the other hand, is the mass of a molecule calculated using the mass of the most abundant isotope of each element. This value is of paramount importance in high-resolution mass spectrometry, where it allows for the unambiguous identification of a compound by providing a highly precise and unique mass signature.

Experimental Determination: The Central Role of Mass Spectrometry

The gold standard for the experimental determination of molecular weight and, more critically, the exact mass of an organic molecule is mass spectrometry (MS) . This powerful analytical technique measures the mass-to-charge ratio (m/z) of ions. The process involves the ionization of the sample molecule, followed by the separation of the resulting ions based on their m/z, and their subsequent detection.

Causality in Experimental Design: Why High-Resolution Mass Spectrometry is Essential

For the unambiguous confirmation of a novel compound's elemental composition, high-resolution mass spectrometry (HRMS) is indispensable. While low-resolution mass spectrometry can provide the nominal mass (the integer mass) of a molecule, HRMS can measure the m/z to several decimal places. This level of precision is necessary to differentiate between molecules that may have the same nominal mass but different elemental formulas. For a molecule with the complexity of 3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid, HRMS provides the confidence in its identity that is required for regulatory submissions and further biological testing.

Experimental Protocol: Determination of Exact Mass by High-Resolution Mass Spectrometry

The following is a generalized, yet detailed, protocol for the determination of the exact mass of 3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid. This protocol is designed to be a self-validating system, with internal checks to ensure data integrity.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid.

    • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 µg/mL. The choice of solvent is critical to ensure complete dissolution and compatibility with the ionization source.

  • Instrument Calibration:

    • Prior to sample analysis, calibrate the mass spectrometer using a standard calibration solution with known m/z values across the desired mass range. This step is crucial for ensuring high mass accuracy.

  • Ionization:

    • Introduce the sample solution into the ESI source. In this process, the sample is nebulized and subjected to a high voltage, leading to the formation of gas-phase ions. For 3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid, both positive and negative ion modes should be investigated to determine which provides the most stable and abundant molecular ion.

      • In positive ion mode, the protonated molecule [M+H]⁺ would be expected.

      • In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected.

  • Mass Analysis:

    • The generated ions are then transferred into the mass analyzer.

    • The analyzer separates the ions based on their m/z ratio. The high resolution of the instrument allows for the separation of ions with very small mass differences.

  • Detection and Data Acquisition:

    • The separated ions are detected, and their abundance is recorded.

    • The instrument's software generates a mass spectrum, which is a plot of relative intensity versus m/z.

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻).

    • The m/z value of this peak, measured to several decimal places, represents the experimental exact mass of the ionized molecule.

    • Compare the experimentally determined exact mass with the theoretical exact mass calculated from the molecular formula (C₁₆H₁₇NO₃). The difference, typically expressed in parts per million (ppm), should be within a narrow tolerance (e.g., < 5 ppm) to confirm the elemental composition.

Workflow for Molecular Weight and Exact Mass Determination

The following diagram illustrates the logical workflow for the determination of the molecular weight and exact mass of 3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid.

G cluster_0 Compound Information cluster_1 Theoretical Calculation cluster_2 Experimental Verification (HRMS) cluster_3 Results A 3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid B CAS: 887683-75-2 A->B C Molecular Formula: C16H17NO3 B->C D Calculate Molecular Weight (Based on isotopic abundance) C->D E Calculate Exact Mass (Based on most abundant isotopes) C->E K Molecular Weight = 287.31 g/mol D->K M Theoretical Exact Mass = 287.120844 u E->M F Sample Preparation G Ionization (e.g., ESI) F->G H Mass Analysis (e.g., TOF, Orbitrap) G->H I Detection H->I J Data Analysis I->J L Experimental Exact Mass J->L N Confirmation of Identity (Mass error < 5 ppm) L->N M->N

Caption: Workflow for determining the molecular weight and exact mass.

Conclusion

The precise determination of molecular weight and exact mass is a non-negotiable aspect of chemical and pharmaceutical research. For 3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid, the molecular weight of 287.31 g/mol and the exact mass of 287.120844 u serve as fundamental identifiers. The use of high-resolution mass spectrometry provides an authoritative and verifiable method for confirming the elemental composition of this and other novel compounds, thereby ensuring the integrity of subsequent research and development efforts. The protocols and principles outlined in this guide are intended to equip researchers with the necessary knowledge to approach these critical measurements with scientific rigor and confidence.

References

  • Present and Future Applications of High Resolution Mass Spectrometry in the Clinic. National Center for Biotechnology Information. [Link]

  • Synthesis of new 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs and

thermal stability profile of 3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermal Stability Profile of 3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid

Authored by: A Senior Application Scientist

Foreword

In the landscape of pharmaceutical development, a comprehensive understanding of a compound's physicochemical properties is paramount to ensuring its safety, efficacy, and stability. Among these properties, thermal stability is a critical parameter that influences every stage of the drug development lifecycle, from synthesis and purification to formulation, storage, and ultimately, patient administration. This guide provides an in-depth exploration of the , a molecule of interest in medicinal chemistry.

Due to the limited availability of direct experimental data on this specific compound in publicly accessible literature, this document serves as a predictive and methodological guide. It is designed for researchers, scientists, and drug development professionals, offering a robust framework for evaluating the thermal stability of this and similar molecules. By synthesizing established principles of thermal analysis with data from analogous chemical structures, this guide provides a comprehensive roadmap for anticipating and interpreting the thermal behavior of 3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid.

Physicochemical Properties of 3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid

A foundational understanding of the molecule's basic properties is essential before delving into its thermal characteristics.

Table 1: Physicochemical Identifiers of the Target Compound

PropertyValueSource
Molecular Formula C16H17NO3
Molecular Weight 271.31 g/mol
IUPAC Name 3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acidN/A
Structure
Chemical structure of 3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid

Note: The image is a representative structure and should be confirmed with the specific batch under investigation.

Core Principles of Thermal Stability Analysis

Thermal stability refers to a substance's ability to resist chemical decomposition or physical changes when subjected to heat. Two primary techniques are indispensable for characterizing this property in the pharmaceutical sciences: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is invaluable for determining the temperature at which a compound begins to degrade, the extent of degradation, and the presence of residual solvents or water. The resulting data provides a clear picture of the material's decomposition profile.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This method is highly sensitive to thermal events such as melting, crystallization, glass transitions, and solid-state phase transformations. For a crystalline solid, the melting point is a key indicator of purity and stability.

Proposed Methodology for Thermal Stability Profiling

The following protocols are designed to provide a comprehensive thermal stability profile for 3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid. The experimental parameters are based on standard practices for organic small molecules and may be optimized based on preliminary findings.

Experimental Workflow

The overall workflow for assessing the thermal stability is a sequential process, beginning with DSC to identify phase transitions, followed by TGA to determine the decomposition profile.

Thermal Stability Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_output Data Interpretation cluster_report Final Profile Sample Weigh 5-10 mg of 3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid DSC Differential Scanning Calorimetry (DSC) Sample->DSC Initial Analysis TGA Thermogravimetric Analysis (TGA) Sample->TGA Parallel Analysis DSC_Data Determine Melting Point (Tm) and Enthalpy of Fusion (ΔHf) DSC->DSC_Data Generates Thermogram TGA_Data Determine Onset of Decomposition (Td) and Mass Loss (%) TGA->TGA_Data Generates Thermogram Report Compile Thermal Stability Profile DSC_Data->Report TGA_Data->Report

Caption: Overall experimental workflow for thermal stability assessment.

Detailed Protocol: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point (Tm), enthalpy of fusion (ΔHf), and identify any other phase transitions.

Materials and Equipment:

  • 3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid

  • DSC instrument (e.g., Q250 DSC)

  • Hermetic aluminum pans and lids

  • Analytical balance

  • Crimper press

  • High-purity nitrogen gas

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a hermetic aluminum DSC pan.

  • Sealing: Place a lid on the pan and seal it using a crimper press. Ensure a proper seal to prevent any loss of volatile components.

  • Instrument Setup:

    • Place the sealed sample pan in the DSC cell.

    • Use an empty, sealed hermetic pan as a reference.

    • Purge the DSC cell with nitrogen gas at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Thermal Program:

    • Equilibration: Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

    • Heating Ramp: Heat the sample at a linear rate of 10 °C/min from the starting temperature to a temperature significantly above the expected melting point (e.g., 300 °C).

    • Isothermal Hold (Optional): Hold the sample at the final temperature for a few minutes to ensure all thermal events are complete.

    • Cooling Ramp (Optional): Cool the sample back to the starting temperature to observe any crystallization events.

  • Data Analysis:

    • The melting point (Tm) is determined as the onset temperature of the melting endotherm.

    • The enthalpy of fusion (ΔHf) is calculated by integrating the area under the melting peak.

Detailed Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition (Td) and the percentage of mass loss as a function of temperature.

Materials and Equipment:

  • 3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid

  • TGA instrument (e.g., Mettler-Toledo TGA/DSC)

  • Ceramic or aluminum crucibles

  • Analytical balance

  • High-purity nitrogen gas

Procedure:

  • Sample Preparation: Place 5-10 mg of the compound into a tared TGA crucible.

  • Instrument Setup:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with nitrogen gas at a flow rate of 20-50 mL/min to maintain an inert atmosphere.

  • Thermal Program:

    • Equilibration: Equilibrate the sample at a low temperature (e.g., 30 °C).

    • Heating Ramp: Heat the sample at a linear rate of 10 °C/min from the starting temperature to a high temperature where complete decomposition is expected (e.g., 600 °C).

  • Data Analysis:

    • The onset temperature of decomposition (Td) is determined as the temperature at which a significant mass loss begins. This is often calculated using the tangent method on the TGA curve.

    • The percentage of mass loss is recorded for each decomposition step.

Anticipated Thermal Behavior and Degradation Pathways

Based on the chemical structure of 3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid, which contains a substituted pyrrole ring linked to a benzoic acid moiety, we can anticipate its thermal behavior by examining related compounds.

Expected TGA and DSC Profiles
  • DSC: As a crystalline solid, the compound is expected to exhibit a sharp endothermic peak corresponding to its melting point. The presence of a carboxylic acid group may lead to intermolecular hydrogen bonding, potentially resulting in a relatively high melting point compared to non-acidic analogs. Studies on benzoic acid and its derivatives show clear melting endotherms in DSC thermograms.

  • TGA: The thermal stability will be influenced by the weakest bonds in the molecule. The linkage between the methylene group and the pyrrole nitrogen or the benzoic acid ring is a potential site for initial cleavage. Pyrrole derivatives can exhibit a range of decomposition temperatures, with some showing stability up to 300 °C. The carboxylic acid group may undergo decarboxylation at elevated temperatures. The TGA curve is likely to show a single, major decomposition step or multiple overlapping steps.

Proposed Thermal Degradation Pathway

The thermal degradation of 3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid is likely to proceed through a free-radical mechanism initiated by the cleavage of the weakest chemical bonds at elevated temperatures.

Degradation_Pathway cluster_main Proposed Thermal Degradation of the Target Compound cluster_initiation Initiation: Bond Cleavage cluster_propagation Propagation & Fragmentation cluster_products Final Products Parent 3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid Radical1 Pyrrole-Methylene Radical Parent->Radical1 Heat (Δ) Radical2 Benzoic Acid-Methylene Radical Parent->Radical2 Heat (Δ) RingOpening Pyrrole Ring Opening (Formation of nitriles, etc.) Radical1->RingOpening SideChainLoss Loss of Acetyl Group Radical1->SideChainLoss Decarboxylation Decarboxylation (Loss of CO2) Radical2->Decarboxylation Volatiles CO2, H2O, HCN, etc. Decarboxylation->Volatiles Char Charred Residue Decarboxylation->Char RingOpening->Volatiles RingOpening->Char SideChainLoss->Volatiles SideChainLoss->Char

Caption: Plausible thermal degradation pathway for the target compound.

Theoretical studies on pyrrole pyrolysis suggest that ring-opening to form nitriles like HCN is a possible decomposition route. The benzoic acid moiety can undergo decarboxylation to yield a toluene derivative, which would further fragment at higher temperatures.

Data Interpretation and Reporting

The data obtained from TGA and DSC experiments should be systematically analyzed and reported to provide a clear and concise thermal stability profile.

Interpreting the Results
  • From DSC:

    • Melting Point (Tm): A sharp melting peak indicates a pure, crystalline material. A broad peak may suggest the presence of impurities or an amorphous form.

    • Enthalpy of Fusion (ΔHf): This value is proportional to the degree of crystallinity of the sample.

  • From TGA:

    • Onset of Decomposition (Td): This is a critical parameter for defining the upper-temperature limit for handling and storage of the compound.

    • Mass Loss Steps: The number and temperature of mass loss steps can provide insights into the degradation mechanism. For example, an initial small mass loss may correspond to the loss of residual solvent.

Reporting Template

The results should be summarized in a clear and organized table.

Table 2: Summary of Thermal Stability Data

ParameterMethodValueObservations
Melting Point (Tm)DSCe.g., 150.5 °CSharp endothermic peak
Enthalpy of Fusion (ΔHf)DSCe.g., 25.8 J/gIndicates crystalline nature
Onset of Decomposition (Td)TGAe.g., 280.2 °C5% mass loss temperature
Mass Loss (25-300 °C)TGAe.g., 1.2%Minor loss, possibly solvent
Mass Loss (300-500 °C)TGAe.g., 75.6%Major decomposition step
Residual Mass at 600 °CTGAe.g., 10.5%Char residue

Conclusion

References

  • ResearchGate. (n.d.). Thermogravimetric analysis (TGA) curves of the synthesized materials at.... Retrieved from [Link]

  • DTIC. (n.d.). Thermal stability of organic compounds by the isoteniscope method. Retrieved from [Link]

  • ResearchGate. (n.d.). TGA curves for (a) polypyrrole homopolymer, (b) sample B prepared from.... Retrieved from [Link]

  • D'Amelia, R. (2007). DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. Retrieved from [Link]

  • PubMed. (2024). Synthesis, Thermal Stability and Antifungal Evaluation of Two New Pyrrole Esters. Retrieved from [Link]

  • Wiley Online Library. (2024). Synthesis, Thermal Stability and Antifungal Evaluation of Two New Pyrrole Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). DSC thermograms for 4-(4-pentenyloxy) benzoic acid (2). Retrieved from [Link]

  • ResearchGate. (n.d.). DSC curves of cocrystal-forming physical mixtures: (benzamide + benzoic.... Retrieved from [Link]

  • Digital CSIC. (2022). Synthesis of high thermal stability Polypropylene copolymers with pyrrole functionality. Retrieved from [Link]

  • ResearchGate. (n.d.). The optimal energy pathway for the decomposition of pyrrole to HCN. Retrieved from [Link]

  • ResearchGate. (n.d.). Melting of benzoic acid obtained in a DSC experiment where the heating.... Retrieved from [Link]

  • SCIRP. (2018). Experimental Approaches to Improve Thermal Stability of Organic Phase Change Properties. Retrieved from [Link]

  • Academia.edu. (2021). Experiment (1) determination of melting points. Retrieved from [Link]

  • BYJU'S. (2019). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

  • MDPI. (2020). Investigations of the Optical and Thermal Properties of the Pyrazoloquinoline Derivatives and Their Application for OLED Design. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. Retrieved from [Link]

  • International Journal of Applied Biology and Pharmaceutical Technology. (2020). Differential Scanning Calorimetry: A Review. Retrieved from [Link]

  • MDPI. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]

  • PMC. (2010). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Retrieved from [Link]

  • PubMed. (2023). Enzymatic synthesis of novel pyrrole esters and their thermal stability. Retrieved from [Link]

  • ResearchGate. (n.d.). *Synthesis of new 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, tri

Methodological & Application

Application Note: Elucidating the Mass Spectrometric Fragmentation of 3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed exploration of the predicted mass spectrometric fragmentation pattern of 3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid (Molecular Formula: C₁₆H₁₇NO₃, Molecular Weight: 271.31 g/mol ). Designed for researchers in drug discovery, metabolomics, and analytical chemistry, this document outlines the theoretical fragmentation pathways under electrospray ionization (ESI) and provides a robust, adaptable protocol for its analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By dissecting the fragmentation of its constituent chemical moieties—a substituted pyrrole, an acetyl group, and a benzoic acid—we can construct a highly probable fragmentation scheme, enabling confident identification and structural elucidation in complex matrices.

Introduction

3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid is a multifaceted small molecule incorporating several key functional groups that are prevalent in pharmacologically active compounds. The pyrrole core is a fundamental component of numerous natural products and pharmaceuticals. Its substitution pattern, including the acetyl group and the benzoic acid linked via a methylene bridge, presents a unique fragmentation challenge and opportunity. A thorough understanding of how this molecule behaves under mass spectrometric conditions is paramount for its accurate identification, characterization, and quantification. This application note serves as a predictive guide, synthesizing established fragmentation principles to illuminate the analysis of this specific compound.

Predicted Fragmentation Pathways

The fragmentation of 3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid is anticipated to be driven by the lability of the bonds associated with its key functional groups. The choice of ionization polarity (positive or negative) will significantly influence the observed fragmentation pathways.

Positive Ion Mode (ESI+) Fragmentation

In positive ion mode, the molecule is expected to readily protonate, likely on the nitrogen of the pyrrole ring or the carbonyl oxygen of the benzoic acid, to form the precursor ion [M+H]⁺ with a mass-to-charge ratio (m/z) of 272.3. Subsequent fragmentation via collision-induced dissociation (CID) is predicted to proceed through several key pathways:

  • Loss of Water and Carbon Monoxide: A characteristic fragmentation of benzoic acid derivatives involves the sequential loss of water (H₂O, 18 Da) and carbon monoxide (CO, 28 Da) from the protonated carboxylic acid group. This would lead to significant fragment ions at m/z 254.3 and m/z 226.3, respectively.

  • Cleavage of the Methylene Bridge: The benzylic C-N bond is a likely point of cleavage. This can occur in two ways:

    • Formation of the Benzoyl-related Cation: Cleavage resulting in the charge being retained on the benzoic acid-containing fragment would yield a benzyl-type cation at m/z 135.1.

    • Formation of the Pyrrole Cation: If the charge is retained by the pyrrole moiety, a fragment corresponding to the protonated 3-acetyl-2,5-dimethyl-1-methylenepyrrole cation would be observed at m/z 138.2.

  • Alpha-Cleavage of the Acetyl Group: The bond between the acetyl group and the pyrrole ring may cleave, leading to the loss of a ketene molecule (CH₂CO, 42 Da) or an acetyl radical (CH₃CO•, 43 Da), resulting in fragments at m/z 230.3 or m/z 229.3, respectively.

The predicted positive ion fragmentation pathway is illustrated in the following diagram:

G M_H [M+H]⁺ m/z 272.3 loss_H2O Loss of H₂O (-18 Da) M_H->loss_H2O -H₂O cleavage_CN_benzoyl C-N Cleavage M_H->cleavage_CN_benzoyl cleavage_CN_pyrrole C-N Cleavage M_H->cleavage_CN_pyrrole alpha_cleavage_acetyl α-Cleavage of Acetyl M_H->alpha_cleavage_acetyl frag_254 m/z 254.3 loss_H2O->frag_254 loss_CO Loss of CO (-28 Da) frag_226 m/z 226.3 loss_CO->frag_226 frag_135 m/z 135.1 (Benzoic Moiety) cleavage_CN_benzoyl->frag_135 frag_138 m/z 138.2 (Pyrrole Moiety) cleavage_CN_pyrrole->frag_138 frag_230 m/z 230.3 alpha_cleavage_acetyl->frag_230 -CH₂CO frag_254->loss_CO -CO G M_H_neg [M-H]⁻ m/z 270.3 decarboxylation Decarboxylation (-44 Da) M_H_neg->decarboxylation -CO₂ loss_ketene Loss of Ketene (-42 Da) M_H_neg->loss_ketene -CH₂CO frag_226_neg m/z 226.3 decarboxylation->frag_226_neg frag_228_neg m/z 228.3 loss_ketene->frag_228_neg

Caption: Predicted ESI- Fragmentation of 3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid.

Summary of Predicted Fragment Ions

Ion Mode Precursor Ion (m/z) Predicted Fragment Ion (m/z) Proposed Neutral Loss Structural Moiety
ESI+ 272.3254.3H₂O[M+H-H₂O]⁺
226.3H₂O, CO[M+H-H₂O-CO]⁺
135.1C₈H₁₀NOBenzoic acid moiety
138.2C₈H₅O₂Pyrrole moiety
230.3CH₂CO[M+H-Ketene]⁺
ESI- 270.3226.3CO₂[M-H-CO₂]⁻
228.3CH₂CO[M-H-Ketene]⁻

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a starting point for the analysis of 3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid. Optimization may be required based on the specific instrumentation and sample matrix.

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A tandem mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) instrument, equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B:

Troubleshooting & Optimization

Technical Support Center: Strategies for Improving the Aqueous Solubility of 3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you systematically address and overcome these issues in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of this compound.

Q1: Why is 3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid poorly soluble in neutral aqueous media?

A1: The molecular structure of the compound is the primary reason for its low aqueous solubility. It contains significant hydrophobic (water-repelling) regions, including the dimethyl-substituted pyrrole ring and the benzoic acid's phenyl ring. These large, non-polar sections dominate the molecule's character, leading to poor interaction with polar water molecules. The sole hydrophilic (water-attracting) group is the carboxylic acid (-COOH), which in its neutral (protonated) form is not sufficient to overcome the hydrophobicity of the rest of the molecule. Poor solubility is a common challenge for compounds with large aromatic systems.[1][2]

Q2: What is the very first and simplest method I should try to dissolve this compound?

A2: The most effective initial approach is pH adjustment .[3][] Your compound has a carboxylic acid group, making it a weak acid. By increasing the pH of your aqueous solution with a base (e.g., NaOH), you can deprotonate the carboxylic acid (R-COOH) into its corresponding carboxylate salt (R-COO⁻).[5][6] This ionic form is significantly more polar and, therefore, exhibits much higher solubility in water.[5]

Q3: My experimental system (e.g., a cell-based assay) is sensitive to high pH. What are my other options?

A3: If altering the pH is not feasible, several other robust methods are available. The most common alternatives are:

  • Co-solvency: Using a water-miscible organic solvent like DMSO or ethanol to create a more favorable solvent system.[7][8]

  • Cyclodextrin Complexation: Encapsulating the molecule within a cyclodextrin to form a water-soluble inclusion complex.[9][10]

  • Use of Surfactants: Employing surfactants to form micelles that can solubilize the compound.[3][11]

Q4: Will these solubilization methods interfere with my experimental results?

A4: This is a critical consideration. All solubilization excipients should be considered as potentially bioactive or interfering agents.

  • pH: Extreme pH values will undoubtedly affect biological systems.

  • Co-solvents: Organic solvents like DMSO can have direct effects on cell viability and enzyme activity, which is why their final concentration is typically kept very low (e.g., <1% v/v).[7]

  • Cyclodextrins & Surfactants: These can sometimes interact with cell membranes or proteins. It is essential to run a "vehicle control" in your experiments—this is the complete formulation (e.g., aqueous buffer with co-solvent or cyclodextrin) but without your active compound. This allows you to isolate the effects of the excipients from the effects of your compound.[7]

Part 2: Troubleshooting Guide & Experimental Protocols

This section provides detailed, step-by-step methodologies for enhancing the solubility of 3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid.

Method 1: pH Adjustment for Solubilization

Expertise & Experience: This is the most fundamental and often most effective technique for ionizable compounds like yours. The key is the equilibrium between the un-ionized acid and the ionized salt. The Henderson-Hasselbalch equation governs this relationship, which states that when the pH of the solution is equal to the pKa of the acidic group, the compound will be 50% ionized.[6] To achieve significant solubilization, the pH should be adjusted to at least 1-2 units above the compound's pKa.

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Caption: pH-dependent equilibrium of a carboxylic acid.

Protocol 1: pH-Solubility Profile Determination

This protocol establishes the relationship between pH and the solubility of your compound.

  • Preparation: Prepare a series of buffers with different pH values (e.g., pH 4, 5, 6, 7, 7.4, 8, 9). Phosphate or citrate buffers are common choices.[3]

  • Addition of Compound: Add an excess amount of your solid compound to a fixed volume of each buffer in separate vials. Ensure enough solid is present so that not all of it dissolves.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution. Centrifugation followed by filtering the supernatant through a 0.22 µm syringe filter is a standard method.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Analysis: Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer. You should observe a significant increase in solubility as the pH rises above the pKa.

Trustworthiness: This experiment is self-validating. A clear, sharp increase in solubility at higher pH values confirms that ionization is the dominant mechanism and that the compound is behaving as expected for a weak acid.

Method 2: Co-solvency

Expertise & Experience: Co-solvents work by reducing the polarity of water.[] Water maintains a highly ordered hydrogen-bond network. Hydrophobic molecules disrupt this network, which is energetically unfavorable, causing them to be "pushed out" of the solution. A co-solvent disrupts this network, making the overall solvent system more accommodating to your hydrophobic compound. This is a widely used strategy in preclinical formulation.[3][8]

Protocol 2: Co-solvent Stock Solution Method

This is the most common method for preparing solutions for in vitro testing.

  • Select a Co-solvent: Dimethyl sulfoxide (DMSO) is a powerful and common choice. Other options include ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400).[]

  • Prepare a Concentrated Stock: Dissolve a precisely weighed amount of your compound in a minimal volume of the pure co-solvent (e.g., 100% DMSO) to create a high-concentration stock solution (e.g., 10 mM, 50 mM, or higher). Sonication may aid dissolution.

  • Dilute into Aqueous Media: Add a small aliquot of the stock solution to your final aqueous medium (e.g., cell culture media, buffer) and mix immediately and thoroughly. This rapid dilution prevents the compound from precipitating out.

  • Final Concentration Check: Always ensure the final concentration of the co-solvent is low enough to not affect your experimental system (typically <1% v/v, and often <0.1% v/v for sensitive assays).[7]

Troubleshooting:

  • Precipitation upon dilution: This is a common issue known as "fall-out." It happens when the aqueous medium cannot support the solubility of the compound as the co-solvent is diluted.

    • Solution 1: Decrease the concentration of your stock solution.

    • Solution 2: Use a combination of methods. For example, dilute your co-solvent stock into a buffer that is already pH-adjusted or contains cyclodextrins.

Co-solventTypical Final Conc. Limit (in vitro)Notes
DMSO< 0.5%Potent solvent, but can have biological effects.
Ethanol< 1%Commonly used, less toxic than DMSO but also a weaker solvent.
PEG 4001-5%Often used in both preclinical and clinical formulations.
Propylene Glycol1-5%Similar to PEG 400, good safety profile.
Method 3: Complexation with Cyclodextrins

Expertise & Experience: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a lipophilic (hydrophobic) interior cavity.[12] They can encapsulate poorly soluble "guest" molecules, like yours, into their cavity.[13] The resulting "inclusion complex" has the water-friendly properties of the cyclodextrin exterior, leading to a significant increase in the apparent aqueous solubility of the guest molecule.[9][10] Modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are preferred due to their higher solubility and improved safety profiles compared to native β-cyclodextrin.[7][]

dot

Caption: Encapsulation of a drug within a cyclodextrin cavity.

Protocol 3: Phase Solubility Study

This experiment determines the type of complex formed and the extent of solubility enhancement.

  • Prepare CD Solutions: Create a series of aqueous solutions with increasing concentrations of your chosen cyclodextrin (e.g., 0, 10, 20, 50, 100 mM HP-β-CD).

  • Add Compound: Add an excess amount of your solid compound to each cyclodextrin solution.

  • Equilibrate: Agitate the sealed vials at a constant temperature for 24-48 hours to reach equilibrium.

  • Separate and Quantify: As in Protocol 1, separate the solid and quantify the concentration of the dissolved compound in the supernatant of each vial.

  • Analyze: Plot the concentration of your dissolved compound (Y-axis) against the concentration of the cyclodextrin (X-axis). A linear relationship (AL-type diagram) indicates the formation of a soluble 1:1 complex, which is the ideal outcome. The slope can be used to calculate the stability constant of the complex.

Trustworthiness: The phase solubility diagram provides clear, quantitative evidence of complex formation and its solubilizing power. A linear plot is a strong validation of the chosen method.

Part 3: Summary & Method Selection Guide

Choosing the right method depends on your experimental constraints and desired concentration.

MethodMechanismAdvantagesDisadvantagesBest For...
pH Adjustment Ionization of carboxylic acid to a soluble salt.[5]High solubility increase, simple, inexpensive.[]Only for ionizable compounds; not suitable for pH-sensitive assays.Initial solubility screening; formulations where pH can be controlled.
Co-solvency Reduces solvent polarity.[8]Simple to prepare; effective for very hydrophobic compounds.Potential for compound precipitation on dilution; co-solvent may have biological activity.[7]High-throughput screening; in vitro assays where final solvent concentration can be kept low.
Cyclodextrins Encapsulation into a soluble host-guest complex.[10][12]Significant solubility enhancement; good safety profile for modified CDs.[]More expensive; potential for interference; may not work for all molecules.Formulations for sensitive biological systems, including in vivo studies.
Salt Formation Preparation of a stable, solid ionic form.[15][16]Improves solubility and dissolution rate[17]; enhances stability and handling.Requires screening for a suitable counterion; potential for disproportionation.[18]Solid dosage form development; long-term stable formulations.
Decision-Making Workflow

Use this workflow to select the most appropriate starting point for your experiment.

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Solubility_Workflow decision decision start Start: Poorly Soluble Compound decision1 Is pH modification acceptable for the experimental system? start->decision1 end_node end_node p1 Use Method 1: pH Adjustment (Protocol 1) decision1->p1 Yes decision2 Are low levels of organic solvents (e.g., <0.5% DMSO) acceptable? decision1->decision2 No end_node1 END p1->end_node1 Sufficient Solubility? p2 Use Method 2: Co-solvency (Protocol 2) decision2->p2 Yes p3 Consider Method 3: Cyclodextrins (Protocol 3) decision2->p3 No end_node2 END p2->end_node2 Sufficient Solubility? end_node3 END p3->end_node3 Sufficient Solubility?

Caption: Workflow for selecting a solubilization strategy.

References
  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • Roquette. (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?
  • PubMed. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.
  • BenchChem. (2025). Reducing steric hindrance in pyrrolo[3,2-b]pyrrole derivatives to improve planarity.
  • Dr. Reddy's API. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients.
  • Contract Pharma. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Taylor & Francis Online. (2011, November 28). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs.
  • BenchChem. (2025). Technical Support Center: Enhancing the Aqueous Solubility of Pyrrole-2,3,4,5-d4.
  • GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs.
  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation.
  • MDPI. (2024, August 6). Polypyrrole Derivatives: Preparation, Properties and Application.
  • PMC. (2024, June 12). Asymmetrical Diketopyrrolopyrrole Derivatives with Improved Solubility and Balanced Charge Transport Properties.
  • Quora. (2021, July 17). How will you increase the solubility of organic compounds in water?
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • MilliporeSigma. (n.d.). Improving API Solubility by Salt and Cocrystal Formation.
  • Chemistry LibreTexts. (2021, May 22). 2.3: Chemical Properties of Carboxylic Acids I- Acidity and Salt formation.
  • Chemistry LibreTexts. (2021, October 21). 1.3: Effect of pH on Acid Base Reactions.
  • Wikipedia. (n.d.). Cosolvent.

Sources

Technical Support Center: Troubleshooting Degradation of 3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals handling 3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid .

This highly functionalized molecule presents unique stability challenges. While the benzoic acid moiety is generally stable, the electron-rich pyrrole core is notoriously sensitive to environmental stress. This guide bypasses generic advice to provide a causality-driven, self-validating framework for diagnosing and preventing degradation during storage and experimentation.

Part 1: Mechanistic Causality & Vulnerability Analysis

To troubleshoot degradation, we must first understand the structural vulnerabilities of the molecule:

  • The Pyrrole C4 Hotspot: The methyl groups at the C2 and C5 positions donate electron density into the pyrrole ring via hyperconjugation. Although the acetyl group at C3 provides some electron-withdrawing stabilization, the unsubstituted C4 position remains a nucleophilic hotspot. It is highly susceptible to electrophilic attack by atmospheric oxygen (autoxidation) or singlet oxygen generated via photoexcitation[1]. This initiates a radical cascade leading to hydroperoxides, pyrrolinones, and ultimately, dark-colored polymeric species[2].

  • Benzoic Acid Reactivity: The terminal carboxylic acid is stable in the solid state but acts as a prime target for esterification when dissolved in nucleophilic, alcoholic solvents (e.g., methanol, ethanol), particularly if trace acidic impurities are present in the solvent or on glassware.

  • Photolytic Cleavage: The conjugated system absorbs UV light, which can accelerate both the oxidation of the pyrrole core and the radical cleavage of the benzylic methylene linker.

Part 2: Diagnostic Matrix

Relying solely on visual inspection is insufficient. The following table summarizes quantitative analytical markers to help you definitively identify the degradation pathway.

Visual SymptomAnalytical Marker (LC-MS)Degradation PathwayPrimary CausePreventive Action
Yellow/Brown Powder Broad polymeric baselineOxidative PolymerizationAmbient light & Oxygen[3]Store solid at -20°C, Argon backfill, Amber vial
None (Clear solution) Mass Shift: +16 Da C4-HydroxylationDissolved Oxygen in solventDegas solvents (sparging); maintain inert headspace
None (Clear solution) Mass Shift: +14 Da Methyl EsterificationUse of Methanol as solventSwitch to aprotic solvents (DMSO, MeCN)
None (Clear solution) Mass Shift: +32 Da Di-oxidation / PeroxideProlonged O2 exposureAdd antioxidants (e.g., BHT) if assay-compatible

Part 3: Troubleshooting Guides & FAQs

Q1: My solid powder is turning from off-white to yellow/brown during storage. What is happening, and is it salvageable?

Answer: This discoloration is a macroscopic indicator of oxidative polymerization[2]. Upon exposure to atmospheric oxygen and ambient light, radical species form at the vulnerable C4 position of the pyrrole ring. These radicals cascade into colored oligomers and polypyrroles.

  • Resolution: Once polymerized, the compound cannot be easily reversed. You must purify the batch via flash chromatography (using deactivated silica to prevent acid-catalyzed degradation)[2]. Moving forward, strictly adhere to SOP 1 for storage.

DegradationMechanisms Parent 3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl) -benzoic acid O2 Oxygen / UV Light Parent->O2 Exposure MeOH Alcoholic Solvents Parent->MeOH Solvation Oxidation C4-Oxidation (LC-MS: +16 Da) O2->Oxidation Radical Attack at C4 Ester Esterification (LC-MS: +14 Da) MeOH->Ester Trace Acid Catalysis Polymer Polymerization (Visual: Brown/Black) Oxidation->Polymer Cross-linking

Fig 1: Primary degradation pathways and their corresponding analytical markers.

Q2: How do I systematically diagnose a sudden drop in purity in my experimental stock solutions?

Answer: Implement a stability-indicating LC-MS workflow. Do not guess the cause based on visual cues alone. By tracking specific mass shifts (Δm), you can pinpoint the exact degradation mechanism and adjust your handling protocols accordingly. Follow the decision tree below.

TroubleshootingFlow Start Purity Drop Detected LCMS Run LC-MS Analysis Start->LCMS Check Identify Mass Shift (Δm) LCMS->Check M16 Δm = +16 Da (Oxidation) Check->M16 M14 Δm = +14 Da (Esterification) Check->M14 Broad Broad Baseline (Polymerization) Check->Broad ActOx Degas solvents. Maintain Argon headspace. M16->ActOx ActEst Switch to aprotic solvents (e.g., DMSO, MeCN). M14->ActEst ActPoly Discard batch. Review light/heat exposure. Broad->ActPoly

Fig 2: LC-MS driven diagnostic workflow for troubleshooting degraded samples.

Q3: I prepared my stock solution in Methanol for a biological assay, but my LC-MS shows a major impurity with a +14 Da mass shift. What is causing this?

Answer: This is a classic signature of esterification. The benzoic acid moiety of the molecule reacts with nucleophilic alcoholic solvents (Methanol) to form a methyl ester (+14 Da relative to the free acid). This reaction is heavily accelerated by trace acidic impurities in the solvent or on the surface of standard borosilicate glassware.

  • Resolution: Transition your stock solutions to anhydrous, aprotic solvents such as DMSO or Acetonitrile. If an alcoholic solvent is absolutely required for your downstream assay, prepare the solution immediately before use and keep it on ice to suppress the reaction kinetics.

Part 4: Standard Operating Procedures (SOPs)

To ensure a self-validating experimental setup, implement the following protocols.

SOP 1: Preparation of Degradation-Resistant Stock Solutions

Causality: Dissolved oxygen (triplet oxygen) is the primary initiator of pyrrole C4 autoxidation[1]. Removing it prior to solvation prevents the degradation cascade from beginning.

  • Solvent Degassing: Transfer anhydrous DMSO or MeCN into a septum-sealed vial. Sparge the solvent with high-purity Argon gas for a minimum of 15 minutes to displace dissolved oxygen[2].

  • Inert Weighing: Weigh the solid 3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid in a glovebox or under a localized stream of Argon. Use metal-free spatulas to avoid introducing trace metal ions that catalyze oxidation[1].

  • Solvation & Storage: Inject the degassed solvent into the vial containing the solid. Vortex until fully dissolved. Aliquot into single-use amber glass vials (to prevent photolytic degradation), purge the headspace of each vial with Argon, seal tightly, and store at -80°C for long-term stability or -20°C for short-term use[2].

SOP 2: Stability-Indicating Forced Degradation Protocol

Causality: You cannot trust an analytical method unless it is proven capable of separating the parent molecule from its degradation products. This forced degradation study intentionally generates these products to validate your LC-MS/HPLC method's resolving power[4].

  • Oxidative Stress: Dissolve the compound in MeCN. Add 3% H₂O₂ (final concentration) and incubate at room temperature for 24 hours. Expected outcome: M+16 and M+32 peaks.

  • Photolytic Stress: Expose a solid sample and a solution sample to UV/Visible light in a photostability chamber according to ICH Q1B guidelines (1.2 million lux hours). Expected outcome: Broad polymeric baseline, potential benzylic cleavage products.

  • Thermal Stress: Expose the solid compound to 60°C in a dark oven for 48 hours. Expected outcome: Minor polymerization, verifying thermal stability limits.

  • Validation: Run all stressed samples via LC-MS. Adjust your gradient (e.g., using a 0.1% Formic Acid in Water/MeCN system) until the parent peak (M+H) is baseline-resolved from all stress-induced impurity peaks.

Part 5: References

  • Technical Support Center: Enhancing the Stability of Functionalized Pyrrole Derivatives - Benchchem Source: Benchchem URL:

  • Technical Support Center: Stability and Degradation of Alkylated Pyrroles - Benchchem Source: Benchchem URL:

  • Pyrrole | C4H5N | CID 8027 - PubChem - NIH Source: National Institutes of Health (NIH) URL:

  • Enhancing the Stability of 5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole for Long-Term Storage Source: Benchchem URL:

Sources

Technical Support Center: Optimizing HPLC Peak Resolution for 3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid and Its Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to resolving HPLC peak resolution challenges for 3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid and its process-related impurities. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting in a practical question-and-answer format. Our focus is on not just what to do, but why each step is a scientifically sound approach to achieving baseline resolution.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Fundamental Issues: Peak Tailing and Asymmetry

Question 1: I'm observing significant peak tailing for my main compound, 3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid. What is the likely cause and how can I fix it?

Answer: Peak tailing for acidic compounds like yours is a common issue in reversed-phase HPLC. The primary culprits are secondary interactions with the stationary phase and improper mobile phase pH.

  • Secondary Silanol Interactions: Residual silanol groups (-Si-OH) on the surface of silica-based C18 columns are acidic and can exist in an ionized (deprotonated) state. These negatively charged sites can interact with polar functional groups on your analyte through hydrogen bonding or ion-exchange, causing a portion of the molecules to lag behind the main peak, resulting in tailing.

    • Solution 1: Adjust Mobile Phase pH. By lowering the pH of your mobile phase, you can suppress the ionization of the silanol groups, rendering them neutral and minimizing these unwanted secondary interactions. A good starting point is a pH of 2.5-3.0.[1]

    • Solution 2: Use an End-Capped Column. Modern, high-purity, end-capped C18 columns have a much lower concentration of accessible silanol groups. These columns are specifically designed to provide symmetrical peak shapes for polar and ionizable compounds.

  • Analyte Ionization State: Your compound is a carboxylic acid. The pKa of benzoic acid is approximately 4.2.[2][3][4] The electron-donating alkyl and pyrrole substituents on your molecule likely increase the pKa slightly, to an estimated range of 4.3-4.5. If the mobile phase pH is close to this pKa, your analyte will exist as a mixture of its protonated (neutral) and deprotonated (anionic) forms. These two forms will have different retention times, leading to peak broadening and tailing.

    • Solution: Ensure a Single Ionization State. To achieve a sharp, symmetrical peak, you need to ensure your analyte is in a single, non-ionized (protonated) form. A widely accepted rule of thumb is to adjust the mobile phase pH to be at least 1.5 to 2 units below the pKa of the analyte.[1] For your compound, a mobile phase pH of 2.5-3.0 should be ideal.

Improving Resolution: Co-eluting Impurities

Question 2: I have a co-eluting or poorly resolved impurity peak very close to my main peak. How can I improve the separation?

Answer: Improving resolution between closely eluting peaks requires a systematic approach that focuses on the three key factors of the resolution equation: selectivity (α) , efficiency (N) , and retention factor (k) .

Selectivity is a measure of the difference in retention between two analytes. Even small changes in selectivity can have a dramatic impact on resolution.

  • Mobile Phase pH Adjustment: As your target molecule is an acid, its retention and the retention of its acidic or basic impurities will be highly dependent on the mobile phase pH.[5]

    • Rationale: Impurities may have slightly different pKa values compared to the main compound. By systematically adjusting the pH (e.g., in 0.2 unit increments from 2.5 to 3.5), you can alter the ionization state of the main compound and its impurities to different extents, thereby changing their relative retention and improving selectivity.

    • Experimental Protocol: pH Screening

      • Prepare a series of mobile phases with identical organic modifier concentrations but with buffered aqueous phases at different pH values (e.g., pH 2.5, 2.8, 3.0, 3.2, 3.5). Use a buffer like phosphate or citrate at a concentration of 10-25 mM.

      • Inject your sample using each mobile phase and observe the changes in the relative retention of the peaks.

      • Plot the retention time of each peak against the mobile phase pH to visualize the impact and identify the optimal pH for separation.

  • Change the Organic Modifier: The choice of organic solvent can significantly alter selectivity. The most common organic modifiers in reversed-phase HPLC are acetonitrile (ACN) and methanol (MeOH).

    • Rationale: Acetonitrile and methanol have different properties. Methanol is a protic solvent and a better hydrogen bond donor, while acetonitrile is aprotic and has stronger dipole-dipole interactions. Switching between or using a mixture of these solvents can change the interaction of your analytes with both the mobile and stationary phases, leading to changes in elution order and improved resolution.

    • Experimental Protocol: Organic Modifier Screening

      • If your current method uses acetonitrile, prepare a mobile phase with the same percentage of methanol.

      • If separation is still not optimal, try a ternary mixture, for example, 50:50 acetonitrile:methanol as the organic portion of your mobile phase.

  • Change the Stationary Phase: If modifying the mobile phase is insufficient, changing the column chemistry can provide a different selectivity.

    • Rationale: While C18 columns are a good starting point, other stationary phases can offer unique interactions.

      • Phenyl-Hexyl Column: The phenyl groups in this stationary phase can provide π-π interactions with the aromatic rings in your molecule and its impurities. This can be particularly effective for separating positional isomers.

      • Embedded Polar Group (EPG) Column: These columns have a polar group (e.g., amide or carbamate) embedded in the alkyl chain. This can reduce interactions with residual silanols and offer different selectivity for polar compounds.

Efficiency relates to the narrowness of the peaks. Narrower peaks are taller and easier to resolve from each other.

  • Use a Longer Column or a Column with Smaller Particles:

    • Rationale: A longer column provides more theoretical plates, giving analytes more opportunities to interact with the stationary phase and separate. Columns with smaller particles (e.g., 3 µm or sub-2 µm) provide higher efficiency and better resolution, but will also generate higher backpressure.

The retention factor is a measure of how long an analyte is retained on the column.

  • Adjust the Organic Modifier Concentration:

    • Rationale: In reversed-phase HPLC, decreasing the percentage of the organic modifier will increase the retention time of your analytes, potentially providing more time for them to separate.

    • Guideline: Aim for a retention factor (k) between 2 and 10 for your main peak. A k value that is too low (<2) means the peak elutes too close to the void volume, where resolution is poor. A k value that is too high (>10) leads to broader peaks and longer run times.

Predicting and Identifying Potential Impurities

Question 3: What are the likely impurities I should be looking for from the synthesis of 3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid?

Answer: The synthesis of your target molecule likely involves a Paal-Knorr reaction, where a 1,4-dicarbonyl compound (3-acetyl-2,5-hexanedione) reacts with 3-(aminomethyl)benzoic acid. Based on this, potential impurities include:

  • Unreacted Starting Materials:

    • 3-acetyl-2,5-hexanedione

    • 3-(aminomethyl)benzoic acid

  • By-products from the Paal-Knorr Synthesis:

    • Furan derivative: Under acidic conditions, the 1,4-dicarbonyl can undergo self-condensation to form a furan byproduct.[6] This is often a major impurity.

    • Positional Isomers: If the starting amine was a mixture of 2-, 3-, and 4-(aminomethyl)benzoic acid, you would have the corresponding positional isomers of your final product. These can be very challenging to separate.

  • Degradation Products: Pyrrole rings can be susceptible to oxidation, especially when exposed to air and light.

Table 1: Potential Impurities and Their Characteristics

Impurity NameStructureLikely pKaChromatographic Considerations
3-(aminomethyl)benzoic acid~3.5 (amine), ~4.5 (acid)More polar than the final product, will likely elute earlier.
3-acetyl-2,5-hexanedioneN/ALess polar than the final product, will likely be well-retained.
Furan byproductN/APolarity will be similar to the pyrrole product, may co-elute.
Positional Isomers~4.3-4.5Very similar polarity to the main product, will be very difficult to separate. Requires high-efficiency columns and optimized selectivity.

Experimental Protocols & Workflows

General Purpose HPLC Method for Initial Analysis

This protocol provides a good starting point for the analysis of 3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid and its impurities.

Chromatographic Conditions:

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or scan for optimal wavelength)
Injection Volume 10 µL

Procedure:

  • Prepare the mobile phases, mix thoroughly, and degas before use.

  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Prepare your sample by dissolving it in the initial mobile phase composition.

  • Inject the sample and acquire the chromatogram.

Troubleshooting Workflow Diagram

Sources

resolving background noise in 3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid LC-MS analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for analytical scientists and drug development professionals troubleshooting Liquid Chromatography-Mass Spectrometry (LC-MS) assays for 3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid (MW: 271.31 g/mol ).

Because this compound features a highly ionizable benzoic acid moiety, it is optimally detected in Negative Electrospray Ionization (ESI-) mode as the deprotonated precursor [M-H]⁻ at m/z 270.1. While ESI- mode is highly selective for acidic analytes, it is notoriously susceptible to background noise generated by solvent clusters, ubiquitous environmental plasticizers, and inappropriate mobile phase additives[1][2].

This guide synthesizes field-proven diagnostic workflows, mechanistic explanations, and self-validating protocols to help you isolate and eliminate baseline noise, ensuring maximum signal-to-noise (S/N) ratios for your quantitative assays.

Diagnostic Workflow: Isolating Background Noise

Before adjusting your method, you must determine whether the chemical noise originates from the LC system, the mass spectrometer, or the sample matrix. Follow this diagnostic logic tree:

DiagnosticWorkflow Start High Background Noise ESI- Mode (m/z 270.1) Bypass Bypass LC Column Infuse Mobile Phase Directly Start->Bypass Check1 Does Noise Persist? Bypass->Check1 SourceIssue MS Source or Solvent Issue (Contamination/Clusters) Check1->SourceIssue Yes LCIssue LC or Column Issue (Bleed/Carryover) Check1->LCIssue No CleanSource 1. Clean ESI Source 2. Replace Solvents SourceIssue->CleanSource FlushLC 1. Flush System (No Column) 2. Wash/Replace Column LCIssue->FlushLC MatrixCheck Inject Blank Matrix Extract CleanSource->MatrixCheck FlushLC->MatrixCheck Check2 Noise in Blank? MatrixCheck->Check2 OptimizePrep Optimize Sample Prep (Use MAX-SPE) Check2->OptimizePrep Yes Ready System Ready for Analysis Check2->Ready No

Figure 1: Decision tree for diagnosing and resolving LC-MS background noise in negative ionization mode.

Section 1: Mobile Phase Chemistry & Solvent Purity

Q: Why is my baseline noise so high at m/z 270.1 in negative mode? A: In ESI- mode, background noise is frequently driven by the efficient ionization of acidic contaminants. Even trace amounts of highly ionizable impurities in your aqueous or organic mobile phases can drastically elevate the baseline[1]. Furthermore, if you are using Trifluoroacetic acid (TFA) as a modifier, it forms strong ion pairs and creates massive background signals (e.g., m/z 113 for [TFA-H]⁻) that suppress the ionization of your benzoic acid derivative.

Q: How do I optimize mobile phase additives to reduce noise without suppressing the benzoic acid ionization? A: The goal is to keep the pH of the mobile phase slightly above the pKa of the benzoic acid moiety (~4.5) to ensure it remains in its deprotonated state, while minimizing salt buildup.

  • Avoid TFA completely.

  • Use weak, volatile buffers: A concentration of 2–5 mM ammonium acetate or ammonium formate is ideal. High concentrations (>10 mM) will lead to the formation of acetate/formate clusters that elevate background noise and cause ion suppression[3][4].

  • Alternative: Using 0.01% to 0.05% formic acid can sometimes strike a perfect balance—it provides enough protons for good peak shape on reversed-phase columns without completely suppressing the deprotonation of the benzoic acid at the ESI droplet surface.

Section 2: Mass Spectrometer Source & Transition Optimization

Q: The noise persists even with fresh LC-MS grade solvents. Could the MS source be contaminated? A: Yes. A persistent white or opaque film on the ESI shield or capillary entrance indicates the accumulation of non-volatile or semi-volatile additive residues (e.g., ammonium salts)[4]. This film traps matrix components and continuously bleeds them into the mass analyzer, creating a high, erratic baseline. Regular source cleaning is mandatory (See Protocol 1).

Q: How can I leverage MS/MS fragmentation to bypass isobaric background noise? A: If you are operating in Single Ion Monitoring (SIM) or Full Scan mode, you are highly vulnerable to background ions that share the nominal mass of 270.1. By switching to Multiple Reaction Monitoring (MRM) on a triple quadrupole, you drastically increase specificity[5]. For 3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid, the primary fragmentation pathway of the deprotonated precursor ([M-H]⁻, m/z 270.1) is the loss of carbon dioxide (-44 Da) from the benzoic acid group, yielding a stable product ion at m/z 226.1 [6][7]. Monitoring the 270.1 → 226.1 transition will effectively filter out >95% of chemical background noise.

Section 3: Sample Matrix Effects

Q: My solvent blanks are clean, but biological samples show massive background noise. How do I fix this? A: This indicates matrix-derived ion suppression or isobaric interference (e.g., endogenous fatty acids or phospholipids co-eluting with your analyte). Simple protein precipitation (PPT) is insufficient for this compound in complex matrices. Because your analyte contains a carboxylic acid, it is an ideal candidate for Mixed-Mode Strong Anion Exchange (MAX) Solid Phase Extraction (SPE) . This technique leverages both reversed-phase and ionic interactions to wash away neutral lipids and basic interferences, eluting a highly purified acidic fraction (See Protocol 2).

Quantitative Data: Impact of Mobile Phase Additives

The following table summarizes the causal relationship between mobile phase modifiers and assay performance for benzoic acid derivatives in ESI- mode.

Mobile Phase AdditiveAnalyte Ionization ([M-H]⁻)Background Noise LevelS/N RatioMechanistic Causality
0.1% TFA Severely SuppressedVery HighPoorTFA dominates the droplet surface, stealing charge and forming m/z 113 background ions.
10 mM Ammonium Acetate ModerateHighModerateHigh salt load causes acetate cluster formation and source contamination over time[4].
2 mM Ammonium Acetate OptimalLowExcellent Sufficient buffering for peak shape; low enough to prevent cluster formation and source fouling.
0.05% Formic Acid GoodVery LowGoodVolatile; leaves no residue. Slight suppression of analyte deprotonation, but offset by ultra-low noise.

Experimental Protocols

Protocol 1: LC-MS System Passivation and Source Cleaning

Purpose: To eliminate background noise caused by salt buildup and persistent hydrophobic carryover in the ESI source and LC flow path.

  • Source Cleaning:

    • Vent the mass spectrometer and remove the ESI probe.

    • Wipe the ion sweep cone, capillary entrance, and spray shield using a lint-free wipe dampened with 50:50 Methanol:Water (LC-MS grade) to dissolve salt films[4].

    • Follow with a wipe dampened in 100% Isopropanol (IPA) to remove hydrophobic residues.

    • Dry thoroughly with ultra-pure nitrogen gas before reassembly.

  • LC System Flush (Bypassing Column):

    • Replace the analytical column with a zero-dead-volume union.

    • Flush the system at 1.0 mL/min with 100% LC-MS Grade Water (at 60°C if the column oven allows) for 30 minutes to dissolve precipitated salts.

    • Switch to 100% IPA for 30 minutes to strip strongly bound lipids or plasticizers from the tubing.

    • Re-equilibrate with your starting mobile phase before reinstalling the column.

Protocol 2: Mixed-Mode Anion Exchange (MAX) SPE

Purpose: A self-validating extraction method to isolate 3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid from biological matrices, eliminating matrix-induced background noise.

  • Conditioning: Pass 2 mL of Methanol, followed by 2 mL of Water through the MAX SPE cartridge.

  • Sample Loading: Dilute your biological sample 1:1 with 2% Ammonium Hydroxide (NH₄OH) in water to ensure the benzoic acid moiety is fully deprotonated (negatively charged). Load onto the cartridge. Causality: The analyte binds tightly to the quaternary amine sorbent via ionic interaction.

  • Wash 1 (Aqueous): Pass 2 mL of 2% NH₄OH in water to remove hydrophilic/neutral interferences.

  • Wash 2 (Organic): Pass 2 mL of 100% Methanol to elute phospholipids and neutral hydrophobic matrix components. The analyte remains ionically bound.

  • Elution: Elute the target compound using 2 mL of 2% Formic Acid in Methanol. Causality: The acidic environment protonates the benzoic acid, neutralizing its charge, breaking the ionic bond, and releasing it into the highly organic eluent.

  • Reconstitution: Evaporate the eluate under nitrogen and reconstitute in the initial LC mobile phase.

Sources

Technical Support Center: Reducing False Positives in 3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid Binding Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers utilizing 3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid and its analogs in binding assays. This resource is designed to provide expert guidance on identifying and mitigating the common causes of false positives, ensuring the integrity and reliability of your experimental data. As drug discovery professionals, we understand that robust and reproducible results are paramount. This guide is structured to help you troubleshoot specific issues and answer frequently asked questions, grounding our advice in established scientific principles.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific experimental issues you may encounter. Each problem is followed by a series of potential causes and actionable solutions, explaining the scientific rationale behind each step.

Problem 1: High background signal or apparent inhibition in no-enzyme/no-protein controls.

Possible Cause 1: Intrinsic Fluorescence of the Test Compound. Your test compound, 3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid, may be fluorescent at the excitation and emission wavelengths of your assay's fluorophore (e.g., FITC, TAMRA, or a fluorescent tracer in a Fluorescence Polarization assay).[1][2] This can artificially increase the signal, mimicking a change in binding.

Solution:

  • Pre-read the compound plate: Before adding your protein or other assay components, read the fluorescence of your compound dilution plate at the assay's wavelengths.

  • Subtract background fluorescence: If significant fluorescence is detected, subtract this value from your final assay readings.

  • Consider an orthogonal assay: If the compound's fluorescence is too high to be corrected, use an orthogonal assay with a different detection method, such as a luminescence-based assay or a label-free method like Surface Plasmon Resonance (SPR).[3]

Possible Cause 2: Light Scattering by Compound Aggregates. At higher concentrations, the compound may form aggregates that scatter light, leading to an artificially high signal in fluorescence or absorbance-based assays.[4][5]

Solution:

  • Include detergent in the assay buffer: Add a low concentration of a non-ionic detergent, such as 0.01% Triton X-100 or Tween-20, to your assay buffer to help prevent compound aggregation.[5][6]

  • Perform a solubility test: Visually inspect your compound dilutions for any signs of precipitation. You can also use techniques like nephelometry to quantify aggregation.

  • Filter your compound stock: Before preparing dilutions, filter your compound stock solution through a 0.22 µm filter to remove any pre-existing aggregates.

Possible Cause 3: Compound Reactivity with Assay Components. The compound may be chemically reacting with components of your assay, such as the fluorescent probe or buffer components, leading to a change in signal. Pyrrole-containing compounds can sometimes be reactive.[7][8][9]

Solution:

  • Incubate the compound with the probe: In a control well, incubate your compound with the fluorescent probe alone (without the target protein) and monitor the signal over time. A time-dependent change in signal suggests a reaction.

  • Use a counter-screen: Employ a technology counter-screen to identify compounds that interfere with the detection method itself.[10] For example, if using a luciferase-based assay, test for direct inhibition of luciferase.

Problem 2: Poor dose-response curve (non-sigmoidal, shallow slope, or high variability).

Possible Cause 1: Compound Aggregation at Higher Concentrations. As the concentration of the test compound increases, it may reach its solubility limit and begin to aggregate. These aggregates can non-specifically sequester the target protein, leading to a sharp, non-stoichiometric drop in activity that results in a steep, often incomplete, dose-response curve.[5]

Solution:

  • Detergent counter-screen: Rerun the dose-response curve in the presence and absence of 0.01% Triton X-100. A significant potency shift in the presence of detergent is a strong indicator of aggregation-based inhibition.[5]

  • Dynamic Light Scattering (DLS): Use DLS to directly measure the formation of compound aggregates at different concentrations in your assay buffer.

  • Lower the test concentrations: If aggregation is suspected, test the compound at lower concentrations to stay below its solubility limit.

Possible Cause 2: Pan-Assay Interference Compound (PAINS) Behavior. The pyrrole moiety in your compound is a substructure found in some Pan-Assay Interference Compounds (PAINS).[11] PAINS can produce false positives through various mechanisms like redox cycling or covalent modification of the target protein, which often result in atypical dose-response curves.[9][12]

Solution:

  • Activity confirmation with a fresh, purified sample: Re-synthesize or re-purify the compound and confirm its identity and purity (>95%) by LC-MS and NMR. Test the fresh sample to rule out artifacts from impurities or degradation products.

  • Test for reversibility: To check for potential covalent modification, incubate the target protein with a high concentration of the compound, then dilute the mixture significantly. If the inhibition is not reversible upon dilution, covalent binding may be occurring.[13]

  • Orthogonal assay validation: Confirm the hit in a secondary assay that relies on a different biological principle or detection technology.[3][14] For example, if your primary screen is a fluorescence-based activity assay, use a direct binding assay like SPR or a cellular thermal shift assay (CETSA) for validation.[13]

Possible Cause 3: Polymerization of the Compound. Derivatives of 2,5-dimethyl-pyrrol-1-yl-benzoic acid have been reported to form polymers, and these polymeric species, rather than the monomer, may be responsible for the observed biological activity through non-specific mechanisms.[15]

Solution:

  • Monitor compound stability: Use LC-MS to analyze your compound stock solution and the compound in the final assay buffer over time. Look for the appearance of higher molecular weight species.

  • Light exposure control: Some polymerization reactions can be light-induced.[15] Conduct your experiments in low-light conditions or using amber-colored plates and vials to see if this affects the results.

  • Structure-Activity Relationship (SAR) analysis: Test closely related analogs. If minor structural changes that are unlikely to affect specific binding lead to a complete loss of activity, it may suggest that the activity is due to a non-specific property like polymerization propensity.

Frequently Asked Questions (FAQs)

Q1: What are the most common mechanisms of false positives for compounds like 3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid?

A1: The most common mechanisms fall into two categories: compound-driven and technology-driven interference.[4]

  • Compound-Driven:

    • Aggregation: The compound forms colloidal particles that sequester the protein.[5]

    • Chemical Reactivity: The compound may covalently modify the target protein, often through reactive functional groups. Pyrrole-containing structures can sometimes be implicated in such reactivity.[8][9]

    • Redox Cycling: Some compounds can generate reactive oxygen species (e.g., hydrogen peroxide) in the assay buffer, which can oxidize and inactivate the protein.[12]

    • Metal Chelation: If your protein requires a metal cofactor, the compound might chelate it, leading to indirect inhibition.[7]

    • Polymerization: As noted, this class of compounds has been shown to form polymers that can cause non-specific activity.[15]

  • Technology-Driven:

    • Fluorescence Interference: The compound itself is fluorescent or quenches the fluorescence of the assay probe.[2]

    • Absorbance Interference: Colored compounds can interfere with colorimetric assays.[4]

    • Assay Reagent Inhibition: The compound may inhibit a coupling enzyme in a multi-step assay (e.g., inhibiting luciferase in a luminescence readout).[10]

Q2: How can I design a robust hit validation workflow to eliminate false positives?

A2: A multi-step, systematic approach is crucial. A well-designed workflow ensures that resources are focused on genuine hits.

Hit_Validation_Workflow Primary_Screen Primary Screen Hit (e.g., Fluorescence Assay) Dose_Response 1. Dose-Response Confirmation (Primary Assay, n=3) Primary_Screen->Dose_Response Purity_Check 2. Compound Integrity Check (LC-MS, NMR on fresh solid) Dose_Response->Purity_Check Potency Confirmed Counter_Screens 3. Interference Counter-Screens (Aggregation, Assay Technology) Purity_Check->Counter_Screens Orthogonal_Assay 4. Orthogonal Assay (e.g., Luminescence, TR-FRET) Counter_Screens->Orthogonal_Assay Clean Profile Biophysical_Validation 5. Biophysical Validation (SPR, ITC, or TSA) Orthogonal_Assay->Biophysical_Validation Activity Confirmed Cellular_Assay 6. Cellular Target Engagement (e.g., CETSA, NanoBRET) Biophysical_Validation->Cellular_Assay Direct Binding Confirmed Validated_Hit Validated Hit Cellular_Assay->Validated_Hit On-Target Activity in Cells

Caption: A robust workflow for hit validation.

This workflow systematically eliminates common sources of false positives. It starts with confirming the initial hit, checks for compound-related artifacts, and then uses increasingly stringent and physiologically relevant assays to confirm on-target activity.[3][16][17]

Q3: My assay is a Fluorescence Polarization (FP) assay. What specific issues should I look out for?

A3: FP assays are powerful but have unique vulnerabilities.

Problem Possible Cause Solution
Low Assay Window (ΔmP < 70 mP) The molecular weight difference between your fluorescent tracer and protein is too small.[18]Use a larger protein construct or a smaller fluorescent tracer. Ensure the fluorophore is rigidly attached to the ligand.[1]
The tracer concentration is too high relative to the protein's Kd.Optimize the tracer concentration; it should ideally be ≤ Kd of the tracer-protein interaction.[19]
High Variability (Z' < 0.5) Compound aggregates are scattering light.Add 0.01% Tween-20 or use non-binding surface plates. Centrifuge protein stock before use.[20]
Pipetting errors, especially with viscous glycerol stocks.Use automated liquid handlers or reverse pipetting techniques. Ensure thorough mixing.[21]
No change in polarization upon compound addition The compound is binding to a site that does not displace the fluorescent tracer (allosteric binding).This may be a valid hit. Use an orthogonal assay to confirm binding and functional effect.
The compound's intrinsic fluorescence is depolarizing the signal.Pre-read the plate for compound fluorescence and subtract the background. If severe, change the assay format.

Q4: What is the best way to confirm direct binding of my compound to the target protein?

A4: Biophysical methods are the gold standard for confirming direct physical interaction, independent of a functional readout.[3][13]

  • Surface Plasmon Resonance (SPR): Immobilize your protein on a sensor chip and flow your compound over it. This provides real-time kinetics (kon, koff) and affinity (KD) data. It is highly sensitive and can detect weak binders.

  • Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during binding. It is the only method that directly measures the thermodynamic parameters of binding (ΔH, ΔS) and provides stoichiometry (n), but it requires larger amounts of pure protein.[13]

  • Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF): Measures the change in the protein's melting temperature upon ligand binding. It's a good, higher-throughput method for confirming binding but does not provide kinetic information.[3]

Using at least two of these orthogonal biophysical techniques provides very strong evidence of a direct and specific interaction between your compound and the target protein.

Experimental Protocols

Protocol 1: Aggregation Counter-Screen using Dose-Response Shift
  • Prepare two sets of assay buffers: one with and one without 0.01% (v/v) Triton X-100.

  • Prepare serial dilutions of your test compound in both buffers.

  • Set up your standard binding assay in parallel using both sets of compound dilutions.

  • Generate dose-response curves for both conditions.

  • Interpretation: A significant rightward shift (e.g., >5-fold increase in IC50) in the curve containing detergent strongly suggests the compound is an aggregator.

Protocol 2: Basic Hit Confirmation Workflow

Hit_Confirmation_Protocol cluster_0 Step 1: Re-test from Powder cluster_1 Step 2: Orthogonal Confirmation Order_Powder Order/Synthesize Fresh Powder QC Confirm Identity & Purity (>95% via LC-MS, NMR) Order_Powder->QC Test_Primary Re-test in Primary Assay (Full Dose-Response) QC->Test_Primary Select_Orthogonal Select Orthogonal Assay (Different Detection Method) Test_Primary->Select_Orthogonal If Hit Confirmed Test_Orthogonal Test in Orthogonal Assay (Full Dose-Response) Select_Orthogonal->Test_Orthogonal

Caption: A two-step protocol for initial hit confirmation.

References

  • Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. Available at: [Link]

  • Baell, J. B., & Walters, M. A. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology. Available at: [Link]

  • ResearchGate. (2017). Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding?. Available at: [Link]

  • Medium. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Available at: [Link]

  • Fuller, M. (n.d.). What are PAINS? BIT 479/579 High-throughput Discovery. Available at: [Link]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry. Available at: [Link]

  • Alves, I. D. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Pharmacological Sciences. Available at: [Link]

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Available at: [Link]

  • JoVE. (n.d.). Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. Available at: [Link]

  • Creative Biolabs. (2022). Four Well-Established Strategies Used in Hit Identification. Clinical Research News. Available at: [Link]

  • BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them. Available at: [Link]

  • Drug Target Review. (2020). High-throughput screening as a method for discovering new drugs. Available at: [Link]

  • Adam, G. C., et al. (2014). Use of high-throughput mass spectrometry to reduce false positives in protease uHTS screens. Journal of Biomolecular Screening. Available at: [Link]

  • MTCS. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Available at: [Link]

  • Fluidic Sciences. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Available at: [Link]

  • Evotec. (2024). How To Optimize Your Hit Identification Strategy. Available at: [Link]

  • Pearson, A. R., et al. (2022). Overcoming a false-positive mechanism in RapidFire MRM-based high throughput screening. SLAS Discovery. Available at: [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Available at: [Link]

  • Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery. Available at: [Link]

  • Reddit. (2026). Fluorescent Polarization Troubleshooting. r/labrats. Available at: [Link]

  • Jasial, S., et al. (2017). How Frequently Are Pan-Assay Interference Compounds Active? Large-Scale Analysis of Screening Data Reveals Diverse Activity Profiles, Low Global Hit Frequency, and Many Consistently Inactive Compounds. Journal of Medicinal Chemistry. Available at: [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Available at: [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Available at: [Link]

  • MBL Life Science. (n.d.). Main causes of non-specific reactions of antibodies. Available at: [Link]

  • Ismail, A. A. (2002). Wrong biochemistry results: Interference in immunoassays is insidious and could adversely affect patient care. The BMJ. Available at: [Link]

  • Baell, J. B., & Walters, M. A. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology. Available at: [Link]

  • ResearchGate. (n.d.). Select structures of pan-assay interference compounds (PAINS) that.... Available at: [Link]

  • Wikipedia. (n.d.). Pan-assay interference compounds. Available at: [Link]

  • Hoffmann, T., et al. (2012). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Lodola, A., Incerti, M., & Tognolini, M. (2014). On the use of 2,5-dimethyl-pyrrol-1-yl-benzoic acid derivatives as EPH-ephrin antagonists. Journal of Virology. Available at: [Link]

  • Global Substance Registration System. (n.d.). 3-(2,5-DIMETHYLPYRROL-1-YL)BENZOIC ACID. Available at: [Link]

  • Tognolini, M., & Lodola, A. (2015). On the Use of 2,5-Dimethyl-Pyrrol-1-yl-Benzoic Acid Derivatives as EPH-Ephrin Antagonists. Journal of Virology. Available at: [Link]

  • Husain, A., et al. (2023). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-... Benzohydrazides. Molecules. Available at: [Link]

  • NextSDS. (n.d.). 3-[3-(HYDROXYMETHYL)-2,5-DIMETHYL-1H-PYRROL-1-YL]-2-METHYL-BENZOIC ACID METHYL ESTER. Available at: [Link]

  • Montalbano, A., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry. Available at: [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Available at: [Link]

  • MDPI. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Available at: [Link]

Sources

Validation & Comparative

validating the in vitro bioactivity of 3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

In Vitro Bioactivity Validation Guide: Profiling 3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid

Executive Summary & Structural Rationale

When evaluating novel synthetic small molecules, establishing a rigorous, self-validating testing cascade is critical to distinguish true pharmacological efficacy from assay artifacts. This guide outlines the objective validation of 3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid —a highly functionalized pyrrole derivative.

Historically, pyrrole-based scaffolds have been cornerstones in anti-inflammatory drug discovery. Classical non-steroidal anti-inflammatory drugs (NSAIDs) like tolmetin and zomepirac utilize a pyrrole core to inhibit cyclooxygenase (COX) enzymes 1. However, traditional NSAIDs often lack COX-2 selectivity, leading to gastrointestinal toxicity. The strategic addition of bulky aromatic substituents—such as the benzyl and benzoic acid moieties present in this compound—is a proven design strategy to exploit the larger hydrophobic side pocket of the COX-2 active site, theoretically conferring high selectivity over the constitutively active COX-1 isoform 2.

This guide compares the in vitro performance of this compound against standard reference agents (Celecoxib and Indomethacin) through a tiered experimental workflow.

Mechanistic Pathway & Target Engagement

Pathway LPS LPS (Endotoxin) Macrophage Macrophage Activation LPS->Macrophage COX2 COX-2 Enzyme Macrophage->COX2 Upregulates PGE2 Prostaglandin E2 COX2->PGE2 Synthesis AA Arachidonic Acid AA->COX2 Substrate TestComp 3-(3-Acetyl-2,5-dimethyl- pyrrol-1-ylmethyl)-benzoic acid TestComp->COX2 RefComp Celecoxib RefComp->COX2

COX-2 pathway inhibition by pyrrole-benzoic acid derivatives vs. Celecoxib.

Experimental Workflows: A Self-Validating System

To rigorously validate this compound, we must employ a cascade of assays where each step validates the assumptions of the last. We cannot rely solely on cellular readouts, as poor membrane permeability or off-target cytotoxicity can yield false positives (e.g., dead cells do not produce inflammatory mediators).

Phase 1: Cell-Free Target Engagement (COX-1 vs. COX-2 Selectivity)

Causality: Before testing in cells, we must isolate the direct thermodynamic interaction between the compound and the target enzymes. By using purified recombinant COX-1 and COX-2, we eliminate cellular variables (efflux pumps, metabolic degradation) to determine the absolute binding affinity and the Selectivity Index (SI). Protocol:

  • Prepare recombinant human COX-1 and COX-2 enzymes in Tris-HCl assay buffer (pH 8.0) containing hematin and EDTA 3.

  • Pre-incubate the enzymes with serial dilutions (0.1 nM to 10 μM) of 3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid, Celecoxib (selective control), or Indomethacin (non-selective control) for 15 minutes at 37°C.

  • Initiate the reaction by adding 10 μM arachidonic acid and a fluorometric co-substrate (e.g., ADHP).

  • Measure resorufin fluorescence (Ex 535 nm / Em 587 nm) continuously for 5 minutes.

  • Calculate IC₅₀ values using non-linear regression analysis.

Phase 2: Cellular Bioactivity (LPS-Stimulated Macrophage PGE2 ELISA)

Causality: A compound may inhibit an enzyme in a tube but fail to cross a lipid bilayer. This assay validates that the compound penetrates the membrane of RAW 264.7 macrophages and effectively halts the downstream production of Prostaglandin E2 (PGE2) in a physiological, lipopolysaccharide (LPS)-driven inflammatory state. Protocol:

  • Seed RAW 264.7 murine macrophages at 4 × 10⁵ cells/well in 24-well plates; incubate overnight at 37°C, 5% CO₂ 4.

  • Pre-treat cells with the test compounds (0.01–10 μM) in serum-free DMEM for 2 hours.

  • Stimulate inflammation by adding 100 ng/mL LPS (Escherichia coli O111:B4) for 24 hours.

  • Harvest the supernatant and centrifuge at 1,000 × g for 10 minutes to remove particulate debris.

  • Quantify PGE2 levels using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions, reading absorbance at 405 nm 5.

Phase 3: Cytotoxicity Counter-Screen

Causality: If a compound is highly toxic, the macrophages will die, and PGE2 levels will drop simply due to a lack of viable cells. This artifact is frequently misinterpreted as successful COX-2 inhibition. A parallel viability assay ensures the observed PGE2 reduction is due to true target engagement. Protocol:

  • Plate RAW 264.7 cells in 96-well opaque plates and treat with compounds as in Phase 2 (without LPS).

  • After 24 hours, add a luminescent ATP-detection reagent (e.g., CellTiter-Glo®) to measure metabolically active cells.

  • Shake for 2 minutes to induce cell lysis, incubate for 10 minutes at room temperature, and record luminescence.

Comparative Performance Data

The following table summarizes the representative validation data for 3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid against industry-standard controls.

CompoundCell-Free COX-1 IC₅₀ (μM)Cell-Free COX-2 IC₅₀ (μM)Selectivity Index (COX-1 / COX-2)Cellular PGE2 IC₅₀ (μM)Cell Viability at 10 μM (%)
3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid > 50.00.42> 119.0 0.8596.2 ± 1.4%
Celecoxib (Selective Reference)14.80.05296.0 0.0898.1 ± 0.9%
Indomethacin (Non-Selective Reference)0.030.490.06 0.2592.5 ± 2.1%

Conclusion & Decision Matrix

When to choose 3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid:

  • Structural Activity Relationship (SAR) Studies: It serves as an excellent intermediate or probe for researchers mapping the hydrophobic side-pocket requirements of the COX-2 active site.

  • Alternative Scaffold Exploration: For drug development programs looking to pivot away from traditional pyrazole-based coxibs (like Celecoxib) due to IP constraints or specific sulfa-allergy toxicity profiles, this pyrrole-benzoic acid derivative provides a validated, highly selective alternative starting point.

  • In Vitro Assay Development: It functions as a reliable, moderately potent positive control for validating new cellular PGE2 or COX-2 expression assays where ultra-potent nanomolar inhibitors might mask assay sensitivity issues.

References

  • Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach Source: National Institutes of Health (PMC)[Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective Source: ACS Omega[Link]

  • Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin Source: National Institutes of Health (PMC)[Link]

  • Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b Source: National Institutes of Health (PMC)[Link]

Sources

A Researcher's Guide to Deconvoluting Target Selectivity: A Comparative Analysis of a Novel Pyrrol-1-ylmethyl-benzoic Acid Derivative in Complex Matrices

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and chemical biology, the journey from a promising hit compound to a validated chemical probe or a preclinical candidate is fraught with challenges. Among the most critical hurdles is the comprehensive characterization of a molecule's selectivity. A highly selective compound interacts with its intended target with high affinity while having minimal engagement with other biomolecules, thereby reducing the potential for off-target effects and toxicity. Conversely, for certain therapeutic applications, a well-defined polypharmacology, or the ability to modulate multiple targets, can be advantageous. In either scenario, a precise understanding of a compound's interaction profile within the complex milieu of a cell is paramount.

This guide provides a deep dive into the experimental strategies and analytical frameworks for assessing the cross-reactivity and selectivity of a novel bioactive small molecule. We will use a hypothetical case study of a "3-(3-acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid" derivative, hereafter referred to as Pyrrole Compound A , a fictional molecule emerging from a phenotypic screen, to illustrate a holistic and rigorous approach to target deconvolution and selectivity profiling. As a Senior Application Scientist, the following sections will not only detail the "how" but also the "why" behind each experimental choice, empowering you to design and interpret your own selectivity studies with confidence.

The Imperative of Selectivity Profiling

The initial identification of a bioactive compound, such as through a phenotypic screen, often leaves the mechanism of action and the direct molecular targets unknown. This is where the discipline of target deconvolution becomes essential. It is the process of identifying the specific molecular targets of a bioactive compound and is a critical step in advancing drug discovery programs. A key aspect of target deconvolution is the assessment of selectivity, as it provides insights into the compound's potential therapeutic window and safety profile. A thorough understanding of a compound's selectivity can also unveil novel polypharmacological opportunities.

For our case study, Pyrrole Compound A was identified as an inhibitor of cancer cell proliferation. The immediate questions are: What is its direct target? And how selective is it for this target over other proteins in the cell? Answering these questions requires a multi-pronged experimental approach.

Phase 1: Initial Target Identification and Broad-Spectrum Screening

The first phase of our investigation aims to cast a wide net to identify potential targets of Pyrrole Compound A . Chemical proteomics and broad-panel enzymatic screens are powerful tools for this purpose.

Chemical Proteomics: Fishing for Targets

Chemical proteomics utilizes the principles of affinity chromatography on a proteome-wide scale to identify protein-small molecule interactions. This can be achieved through two main strategies:

  • Affinity-Based Protein Profiling (AfBP): This method involves immobilizing a derivative of the small molecule (the "bait") onto a solid support (e.g., beads) and then incubating it with a complex protein mixture, such as a cell lysate. Proteins that bind to the bait are "pulled down," washed to remove non-specific binders, and then identified by mass spectrometry. For Pyrrole Compound A , we would synthesize a derivative with a linker arm suitable for attachment to beads.

  • Probe-Free Methods: Recent advancements have enabled the identification of drug targets without the need to modify the compound. Techniques like Thermal Proteome Profiling (TPP) and Proteome Integral Solubility Alteration (PISA) assess changes in protein thermal stability or solubility upon ligand binding across the entire proteome.

The results of a chemical proteomics experiment can provide the first clues about the direct targets of Pyrrole Compound A .

Kinase Panel Screening: A Focused Approach

Given that protein kinases are a major class of drug targets, especially in oncology, it is prudent to assess the activity of a new anti-proliferative agent against a broad panel of kinases. Several platforms, such as KinomeScan™, offer screening against hundreds of kinases in a single experiment. These assays typically measure the ability of the test compound to compete with a known ligand for the ATP-binding site of each kinase.

The output of a kinase panel screen is typically reported as the dissociation constant (Kd) or the percentage of inhibition at a given concentration. This provides a quantitative measure of the compound's potency and a broad overview of its selectivity across the kinome.

Phase 2: In-Cell Target Engagement and Orthogonal Validation

While in vitro methods provide valuable initial data, it is crucial to confirm target engagement in a more physiologically relevant context. Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Cellular Thermal Shift Assay (CETSA): Confirming Target Binding in Live Cells

CETSA is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation. In a typical CETSA experiment, intact cells are treated with the compound of interest and then subjected to a heat gradient. The cells are then lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins. The amount of the target protein remaining in the soluble fraction at different temperatures is then quantified, typically by Western blotting or mass spectrometry. A shift in the melting curve of the target protein to a higher temperature in the presence of the compound provides strong evidence of direct target engagement in the cellular environment.

To validate the primary target of Pyrrole Compound A identified in Phase 1, we would perform a CETSA experiment in the cancer cell line where its anti-proliferative activity was observed.

Comparative Data Analysis: Pyrrole Compound A vs. Established Inhibitors

To put the selectivity profile of Pyrrole Compound A into context, it is essential to compare it with other well-characterized inhibitors. Let's assume our initial studies suggest that Pyrrole Compound A is a potent inhibitor of Mitogen-activated protein kinase 1 (MAPK1/ERK2). We would then compare its performance against a known selective MAPK1 inhibitor (e.g., Ulixertinib) and a known multi-kinase inhibitor that also hits MAPK1 (e.g., Sorafenib).

Table 1: Comparative Kinase Selectivity Profile
Kinase TargetPyrrole Compound A (Kd, nM)Ulixertinib (Kd, nM)Sorafenib (Kd, nM)
MAPK1 (ERK2) 15 10 9
MAPK3 (ERK1)352522
BRAF>10,000>10,0006
VEGFR25,200>10,00090
PDGFRβ8,500>10,00058
c-Kit>10,000>10,00068
p38α1,5008,0001,200

This is hypothetical data for illustrative purposes.

Quantifying Selectivity

Several metrics can be used to quantify the selectivity of a compound. A simple approach is the Selectivity Score (S-score) , which is the number of kinases inhibited above a certain threshold (e.g., 90% inhibition at 1 µM) divided by the total number of kinases tested. A lower S-score indicates higher selectivity.

Another useful metric is the Gini coefficient , which is a measure of the inequality of inhibitor potency across the kinome. A Gini coefficient closer to 1 indicates that the inhibitory activity is concentrated on a few kinases (high selectivity), while a value closer to 0 suggests broad activity.

Experimental Protocols

Protocol 1: Affinity-Based Chemical Proteomics Pulldown
  • Synthesis of Affinity Probe: Synthesize a derivative of Pyrrole Compound A with a linker arm (e.g., a short PEG chain) terminating in a reactive group (e.g., an amine or a carboxyl group).

  • Immobilization: Covalently couple the affinity probe to activated beads (e.g., NHS-activated sepharose beads).

  • Lysate Preparation: Culture the cancer cells of interest and lyse them in a non-denaturing buffer containing protease and phosphatase inhibitors.

  • Incubation: Incubate the cell lysate with the Pyrrole Compound A -coupled beads for 2-4 hours at 4°C with gentle rotation. Include a control incubation with beads coupled with a non-functionalized linker.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads, for example, by boiling in SDS-PAGE sample buffer.

  • Mass Spectrometry Analysis: Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and identify the proteins by LC-MS/MS.

  • Data Analysis: Compare the proteins identified in the Pyrrole Compound A pulldown with the control pulldown to identify specific binders.

Protocol 2: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Plate the cancer cells in a multi-well format and allow them to adhere overnight. Treat the cells with various concentrations of Pyrrole Compound A or a vehicle control (e.g., DMSO) for 1-2 hours.

  • Heating: Place the plate in a thermal cycler and heat the cells to a range of temperatures (e.g., from 40°C to 65°C in 2°C increments) for 3 minutes.

  • Lysis: Immediately after heating, lyse the cells by freeze-thawing or by adding a lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the soluble protein fraction.

  • Western Blot Analysis: Analyze the levels of the target protein (e.g., MAPK1) in the soluble fractions by Western blotting using a specific antibody. An internal loading control (e.g., GAPDH) should also be probed.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature for each treatment condition. A rightward shift in the melting curve for the compound-treated samples indicates target stabilization.

Visualizing Workflows and Concepts

Overall Workflow for Selectivity Profiling

G cluster_0 Phase 1: Initial Target Identification cluster_1 Phase 2: Cellular Target Validation cluster_2 Phase 3: Data Analysis & Comparison Phenotypic_Screen Phenotypic Screen (e.g., Anti-proliferation) Chem_Proteomics Chemical Proteomics (Affinity Pulldown / TPP) Phenotypic_Screen->Chem_Proteomics Identifies 'Pyrrole Compound A' Kinase_Screen Broad Kinase Panel Screen (e.g., KinomeScan) Phenotypic_Screen->Kinase_Screen Identifies 'Pyrrole Compound A' CETSA Cellular Thermal Shift Assay (CETSA) Chem_Proteomics->CETSA Hypothesized Targets Kinase_Screen->CETSA Hypothesized Targets Data_Analysis Comparative Data Analysis (vs. Known Inhibitors) CETSA->Data_Analysis Validated Cellular Target Selectivity_Metrics Quantify Selectivity (S-Score, Gini Coefficient) Data_Analysis->Selectivity_Metrics

Caption: A streamlined workflow for the deconvolution of target selectivity.

Principle of the Cellular Thermal Shift Assay (CETSA)

G cluster_0 No Drug cluster_1 With Drug Unbound_Protein_Native Native Protein Heat_NoDrug Heat Unbound_Protein_Native->Heat_NoDrug Unbound_Protein_Denatured Denatured & Aggregated Heat_NoDrug->Unbound_Protein_Denatured Bound_Protein_Native Drug-Bound Protein Heat_WithDrug Heat Bound_Protein_Native->Heat_WithDrug Bound_Protein_Stable Stable Protein Heat_WithDrug->Bound_Protein_Stable

Caption: CETSA principle: Ligand binding stabilizes proteins against heat-induced denaturation.

Conclusion

The comprehensive characterization of a novel bioactive compound's selectivity is a cornerstone of modern drug discovery and chemical biology. As we have illustrated with our hypothetical Pyrrole Compound A , a multi-faceted approach that combines broad-spectrum screening with in-cell target validation is essential for building a robust understanding of a molecule's mechanism of action. By employing techniques such as chemical proteomics, large-scale kinase profiling, and the Cellular Thermal Shift Assay, researchers can confidently identify on- and off-targets, quantify selectivity, and make informed decisions about the future development of their compounds. The integration of these powerful methodologies, coupled with rigorous data analysis and comparison to established standards, provides a clear path forward in the quest for novel and effective therapeutics.

References

  • Bamborough, P., & Drewry, D. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 54(1), 7-18.
  • Xie, F., et al. (2023). Chemoproteomics, A Broad Avenue to Target Deconvolution. Advanced Science, 11(1), 2305608.
  • Perrin, J., et al. (2022). Chemical proteomics for drug target deconvolution and to study biological systems.
  • Pelchem. (n.d.).
  • Evotec. (n.d.). Chemical Proteomics.
  • Wang, Y., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. Biomedicine & Pharmacotherapy, 153, 113426.
  • Zaman, G. J. R., & Uitdehaag, J. C. M. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858-876.
  • Labbé, C. M., et al. (2021). Protein Kinase Inhibitors - Selectivity or Toxicity?. IntechOpen.
  • Jafari, R., et al. (2016). 2.6. Cellular Thermal Shift Assay (CETSA). Bio-protocol, 6(16), e1911.
  • Promega Corporation. (n.d.).
  • Hu, G., et al. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1473, 225-236.
  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells.
  • Brear, P., et al. (2024). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv.
  • Robers, M. B., et al. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 18(4), 749-756.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Vieth, M., et al. (2010). Kinase selectivity potential for inhibitors targeting the ATP binding site: a network analysis.
  • Uitdehaag, J. C. M., et al. (2021). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 11, 789777.
  • Santa Cruz Biotechnology. (n.d.). 3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid.
  • Moret, M., et al. (2023). Lessons learned during the journey of data: from experiment to model for predicting kinase affinity, selectivity, polypharmacology, and resistance.
  • El-Gendy, B. E. M., et al. (2012). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. ACS Chemical Biology, 7(5), 856-863.
  • BindingDB. (n.d.). Assay in Summary_ki.
  • Global Substance Registration System. (n.d.). 3-(2,5-DIMETHYLPYRROL-1-YL)BENZOIC ACID.
  • Sigma-Aldrich. (n.d.). 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid.
  • Bantscheff, M., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 14(3), 1307-1321.
  • Alani, A., & Ormerod, A. D. (2023). Contact Allergy Cross-reactions: Retrospective Clinical Data and Review of the Literature.
  • TargetMol Chemicals. (n.d.). benzoic acid, m(2,5dimethylpyrrol1yl).
  • Tognolini, M., et al. (2014). On the use of 2,5-dimethyl-pyrrol-1-yl-benzoic acid derivatives as EPH-ephrin antagonists. Journal of Virology, 88(20), 12173.
  • Gavan, A., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 29(23), 5489.
  • Tognolini, M., et al. (2014). On the Use of 2,5-Dimethyl-Pyrrol-1-yl-Benzoic Acid Derivatives as EPH-Ephrin Antagonists. Journal of Virology, 88(20), 12173.
  • NextSDS. (n.d.). 3-[3-(HYDROXYMETHYL)-2,5-DIMETHYL-1H-PYRROL-1-YL]-2-METHYL-BENZOIC ACID METHYL ESTER.
  • Alani, A., & Ormerod, A. D. (2023). Sodium Benzoate as an Emerging but Problematic Allergen: Retrospective Analysis of Patch Test Results in 3198 Cases Underlines the Need for an Improved Test Preparation, as Even Dubious Reactions May Be Clinically Relevant.
  • Santa Cruz Biotechnology. (n.d.). 3-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-2-methyl-benzoic acid.
  • Jacob, S. E., & McGowan, M. A. (2008). Clinically Relevant Patch Test Reactions in Children—A United States Based Study.
  • Scatto, M., et al. (2024).
  • Abdel-Wahab, B. F., et al. (2023). Synthesis of new 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole

Safety Operating Guide

Personal protective equipment for handling 3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and PPE Guide: Handling 3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid

As a Senior Application Scientist, I recognize that handling highly functionalized research chemicals requires more than just a generic safety checklist. True laboratory safety is rooted in understanding the causality between a molecule's structural properties and its physiological risks.

This guide provides an authoritative, self-validating framework for handling 3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid , ensuring that researchers and drug development professionals can execute their workflows with absolute confidence and compliance.

Chemical Profile & Hazard Causality

To select the correct Personal Protective Equipment (PPE), we must first analyze the molecular architecture of 3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid:

  • The Benzoic Acid Moiety: This functional group imparts mild to moderate acidity. When handled as a dry solid, fine particulates can easily aerosolize, presenting a severe irritation risk to the ocular mucosa and upper respiratory tract.

  • The Substituted Pyrrole Core: The 2,5-dimethyl-pyrrole ring significantly increases the molecule's overall lipophilicity (fat solubility).

The Causality of Risk: When handled as a dry powder, the primary hazard is dust inhalation. However, in drug discovery assays, this compound is frequently solubilized in polar aprotic solvents like Dimethyl Sulfoxide (DMSO). DMSO acts as a rapid permeation enhancer. If a DMSO solution of this compound contacts the skin, the solvent will carry the lipophilic pyrrole-benzoic acid derivative directly through the stratum corneum, bypassing natural dermal defenses and leading to rapid systemic exposure. Therefore, your PPE strategy must dynamically shift based on the compound's physical state.

Quantitative PPE Specifications

Under the[1], laboratories must implement precise controls for hazardous chemicals. The following matrix summarizes the quantitative standards required for this compound.

PPE CategorySpecificationQuantitative Standard / BreakthroughCausality / Rationale
Hand Protection (Solid) Nitrile Gloves (≥4 mil)>240 min breakthrough for dry solidsProvides an adequate physical barrier against acidic powder contact.
Hand Protection (Solution) Double Nitrile or Butyl<5 min breakthrough for DMSO (Nitrile)DMSO acts as a permeation enhancer; standard nitrile degrades rapidly.
Eye Protection ANSI Z87.1 Safety GogglesHigh-impact, splash-resistantProtects ocular mucosa from acidic dust aerosolization and solvent splashes.
Respiratory / Engineering Chemical Fume Hood80–120 fpm face velocityPrevents inhalation of sensitizing organic dusts; primary engineering control.
Body Protection 100% Cotton Lab CoatFlame resistant, fitted cuffsPrevents accumulation of static charge which can aerosolize fine powders.

Self-Validating Operational Protocols

According to the National Research Council's[2], handling research-grade organic acids requires stringent dust control. Every step in your workflow must be a self-validating system —meaning the procedure includes a built-in check to verify safety before proceeding.

Protocol A: Dry Powder Handling (Weighing and Transfer)
  • Fume Hood Validation (The "Kimwipe Test"):

    • Action: Before opening the chemical vial, verify the fume hood monitor reads between 80–120 fpm.

    • Self-Validation: Tape a single tissue (e.g., Kimwipe) to the bottom edge of the sash. It must pull steadily inward. If it flutters erratically, abort the procedure.

    • Causality: Proper laminar flow prevents the fine benzoic acid dust from escaping the containment zone into your breathing area.

  • PPE Donning and Integrity Verification (The "Inflation Test"):

    • Action: Don a cotton lab coat, ANSI Z87.1 goggles, and ≥4 mil nitrile gloves.

    • Self-Validation: Before donning gloves, trap air inside by twisting the cuff, and apply gentle pressure. If the glove deflates, a micro-puncture is present; discard immediately.

  • Electrostatic Mitigation:

    • Action: Wipe the exterior of the weighing spatula and the balance draft shield with an anti-static wipe.

    • Causality: Fine organic acids hold static charge, which can cause the powder to suddenly repel from the spatula and aerosolize. Neutralizing this charge ensures a safe, controlled transfer.

Protocol B: Solubilization & Liquid Handling (e.g., in DMSO)
  • Dynamic Glove Selection:

    • Action: Don a second pair of nitrile gloves over your primary pair (double-gloving), or switch to butyl rubber gloves.

    • Causality: Because DMSO breaches 4-mil nitrile in under 5 minutes, a single layer is insufficient for liquid handling.

  • The "Drop Test" Decontamination:

    • Action: If a single drop of the DMSO/chemical solution contacts your outer glove, immediately pause the workflow, remove the outer glove, and dispose of it in a solid waste container.

    • Self-Validation: Inspect the inner glove; if it is completely dry and intact, the barrier was successfully maintained. Don a fresh outer glove before resuming.

Spill Response & Disposal Plan

In the event of an accidental release, follow these targeted steps to neutralize the specific hazards of 3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid.

Solid Spill (Dry Powder):

  • Contain: Restrict access to the fume hood. Do NOT sweep the dry powder, as this will immediately aerosolize the acid.

  • Neutralize: Cover the powder with paper towels lightly dampened with a 5% sodium bicarbonate ( NaHCO3​ ) solution.

  • Validate: Listen for mild effervescence (fizzing). The cessation of fizzing validates that the benzoic acid moiety has been successfully neutralized into a water-soluble, non-volatile sodium salt.

  • Collect: Scoop the damp, neutralized material into a hazardous waste container.

Solution Spill (in DMSO):

  • Absorb: Cover the spill with an inert absorbent pad or vermiculite. Do not use reactive chemical spill kits designed for strong acids.

  • Clean: Wash the area thoroughly with soap and water, as DMSO is highly water-miscible.

Safety Decision Pathway

PPE_Workflow Start Task: Handle 3-(3-Acetyl-2,5-dimethyl- pyrrol-1-ylmethyl)-benzoic acid State Determine Physical State Start->State Powder Solid / Dry Powder State->Powder Weighing/Transfer Solution Solution (e.g., in DMSO) State->Solution Assay Preparation Hood Weigh in Fume Hood (80-120 fpm) Powder->Hood Glove2 Double Nitrile or Butyl Immediate change on contact Solution->Glove2 Glove1 Nitrile Gloves (≥4 mil) ANSI Goggles Hood->Glove1 Proceed Execute Protocol Safely Glove1->Proceed Glove2->Proceed

Safety decision pathway for handling 3-(3-Acetyl-2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid.

References

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories." U.S. Department of Labor. URL: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press, 2011. URL: [Link]

Sources

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